S0859
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[4-[2-(cyanosulfamoyl)phenyl]phenyl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDBPOSLOROLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742624 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019331-10-2 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide
A Comprehensive Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of a plausible synthetic route for the novel compound 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide. The proposed synthesis is grounded in established chemical principles and analogous transformations reported in the scientific literature.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The final amide bond formation can be achieved through the acylation of a key secondary amine intermediate with 2-chlorobenzoyl chloride. The secondary amine, in turn, can be prepared via reductive amination of a biphenyl aldehyde. The biphenyl core containing the N-cyanosulfamoyl group can be constructed using a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway
The proposed synthetic pathway is a multi-step process commencing with the formation of the biphenyl core, followed by functional group manipulations to introduce the required substituents, and culminating in the final amide bond formation.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols
Step 1: Synthesis of (2'-(Aminosulfonyl)-[1,1'-biphenyl]-4-yl)methanol (I1)
This step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.
-
Reaction: 2-Bromobenzenesulfonamide is coupled with (4-(hydroxymethyl)phenyl)boronic acid.
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used.
-
Base: An inorganic base like sodium carbonate or potassium phosphate is required.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed.
-
Procedure: 2-Bromobenzenesulfonamide, (4-(hydroxymethyl)phenyl)boronic acid, the palladium catalyst, and the base are dissolved in the solvent mixture. The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until completion, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.
Step 2: Synthesis of 2'-(Aminosulfonyl)-[1,1'-biphenyl]-4-carbaldehyde (I2)
The benzylic alcohol is oxidized to the corresponding aldehyde.
-
Oxidizing Agent: A mild oxidizing agent such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Dess-Martin periodinane is used to avoid over-oxidation to the carboxylic acid.
-
Solvent: A suitable anhydrous organic solvent like dichloromethane (DCM) or chloroform is used.
-
Procedure: The alcohol (I1) is dissolved in the solvent, and the oxidizing agent is added portion-wise at room temperature or 0 °C. The reaction is stirred until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde (I3)
The primary sulfonamide is cyanated to form the N-cyanosulfamoyl group.
-
Cyanating Agent: Cyanogen bromide (BrCN) is a common reagent for the cyanation of sulfonamides.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the sulfonamide.
-
Solvent: An aprotic solvent like tetrahydrofuran (THF) or acetonitrile is suitable.
-
Procedure: The sulfonamide (I2) is dissolved in the anhydrous solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of a solution of cyanogen bromide. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted and purified.
Step 4: Synthesis of N-((2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)amine (I4)
This step involves the formation of the secondary amine via reductive amination.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly used for reductive amination.
-
Solvent: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
-
Procedure: The aldehyde (I3) and 4-methylbenzylamine are dissolved in the solvent. A catalytic amount of acetic acid may be added to facilitate imine formation. The reducing agent is then added portion-wise, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.
Step 5: (Final Product)
The final step is the acylation of the secondary amine with 2-chlorobenzoyl chloride.
-
Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the HCl byproduct.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or THF is used.
-
Procedure: The secondary amine (I4) and the base are dissolved in the solvent and cooled to 0 °C. 2-Chlorobenzoyl chloride is added dropwise, and the reaction is stirred while allowing it to warm to room temperature. Upon completion, the reaction is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, concentrated, and the final product is purified by column chromatography or recrystallization. Acyl chlorides readily react with amines to form amides.[3] Often, two equivalents of the amine are used, with one equivalent acting as a base to neutralize the HCl formed.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis, as actual experimental data for this specific compound is not publicly available. The values are based on typical yields and purities for analogous reactions.
| Step | Intermediate/Product | Starting Material(s) | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1 | (2'-(Aminosulfonyl)-[1,1'-biphenyl]-4-yl)methanol (I1) | 2-Bromobenzenesulfonamide, (4-(Hydroxymethyl)phenyl)boronic acid | 263.31 | 10.0 | 7.8 | 78 | >95 |
| 2 | 2'-(Aminosulfonyl)-[1,1'-biphenyl]-4-carbaldehyde (I2) | (2'-(Aminosulfonyl)-[1,1'-biphenyl]-4-yl)methanol (I1) | 261.30 | 7.7 | 6.5 | 84 | >97 |
| 3 | 2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde (I3) | 2'-(Aminosulfonyl)-[1,1'-biphenyl]-4-carbaldehyde (I2) | 286.31 | 6.4 | 5.3 | 83 | >96 |
| 4 | N-((2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)amine (I4) | 2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde (I3), 4-Methylbenzylamine | 391.50 | 5.2 | 4.1 | 79 | >95 |
| 5 | 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide (Final Product) | N-((2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)amine (I4), 2-Chlorobenzoyl chloride | 529.02 | 4.0 | 3.4 | 85 | >98 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step, such as the final acylation.
Caption: General experimental workflow for a synthetic step.
Conclusion
The synthesis of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide, while not explicitly described in the current literature, is achievable through a logical sequence of well-established organic reactions. The key steps include a Suzuki-Miyaura coupling to form the biphenyl core, followed by oxidation, cyanation of the sulfonamide, reductive amination to form the secondary amine, and a final acylation to yield the target molecule. This guide provides a robust framework for researchers to approach the synthesis of this and structurally related compounds. Careful optimization of each step will be necessary to achieve high yields and purity.
References
In Vitro Evaluation of N-Cyanosulfamoyl Compounds: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro evaluation of N-cyanosulfamoyl compounds, a class of molecules with significant potential in drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows.
Introduction to N-Cyanosulfamoyl Compounds
N-cyanosulfamoyl compounds are a class of organic molecules characterized by the presence of a cyano group attached to a sulfonamide nitrogen. This structural motif has garnered interest in medicinal chemistry due to its potential to interact with various biological targets. A closely related and studied class of compounds are N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, which have shown promise as anticancer agents. The in vitro evaluation of these compounds is a critical step in elucidating their mechanism of action and therapeutic potential.
Experimental Protocols
A thorough in vitro evaluation of N-cyanosulfamoyl compounds typically involves a battery of assays to determine their cytotoxic effects, enzyme inhibitory activity, and mechanism of action. Below are detailed protocols for key experiments.
Anticancer Activity: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60-cell line screen is a cornerstone for preliminary anticancer drug discovery. It evaluates the growth-inhibitory effects of a compound against a panel of 60 human tumor cell lines, representing nine different cancer types.
Methodology:
-
Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on their doubling times, and incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Compound Addition: Test compounds are typically first evaluated at a single high concentration (e.g., 10 µM). Compounds showing significant activity are then subjected to a five-dose response study.
-
Incubation: Cells are incubated with the test compounds for 48 hours.
-
Cell Viability Measurement (Sulforhodamine B - SRB Assay):
-
Following incubation, cells are fixed in situ by gently adding 50 µl of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.
-
100 µl of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 200 µl of 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage of cell growth is calculated relative to a no-drug control and a time-zero control. The key metrics derived are:
-
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
-
TGI: The concentration of the compound that causes total growth inhibition.
-
LC50: The concentration of the compound that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of cells.
-
Carbonic Anhydrase Inhibition Assay
Sulfonamides are known inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many tumors, is a key area of investigation. A common method to assess CA inhibition is the stopped-flow CO2 hydrase assay.
Methodology:
-
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The resulting change in pH is monitored using a colorimetric indicator.
-
Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX).
-
Buffer (e.g., TRIS-HCl).
-
pH indicator (e.g., p-nitrophenol).
-
CO2-saturated water.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The assay is performed in a stopped-flow instrument.
-
One syringe contains the enzyme solution and the pH indicator in the buffer.
-
The other syringe contains the CO2-saturated water.
-
The two solutions are rapidly mixed, initiating the enzymatic reaction.
-
The change in absorbance of the pH indicator is monitored over time.
-
To determine the inhibitory activity, the assay is performed in the presence of varying concentrations of the N-cyanosulfamoyl compound.
-
-
Data Analysis: The initial rates of the reaction are calculated. The IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) or Ki (the inhibition constant) is determined by plotting the enzyme activity against the inhibitor concentration.
Tubulin Polymerization Assay
For compounds like N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, which are suggested to act as microtubule-targeting agents, an in vitro tubulin polymerization assay is crucial to confirm this mechanism.
Methodology:
-
Principle: This assay measures the ability of a compound to either inhibit or promote the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering or fluorescence.
-
Reagents:
-
Purified tubulin.
-
Polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Fluorescent reporter dye (optional).
-
Known microtubule-targeting agents as positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Test compound.
-
-
Procedure:
-
Tubulin is kept on ice to prevent spontaneous polymerization.
-
The test compound and tubulin are added to a 96-well plate.
-
The plate is placed in a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.
-
The change in absorbance or fluorescence is monitored over time.
-
-
Data Analysis: The rate and extent of tubulin polymerization are compared between samples treated with the test compound and control samples. A decrease in the polymerization rate or extent suggests an inhibitory effect, while an increase suggests a promoting effect.
Data Presentation
Quantitative data from in vitro evaluations should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Anticancer Activity of N-Cyanosulfamoyl Compounds against the NCI-60 Cell Line Panel (GI50, µM)
| Compound | Leukemia (CCRF-CEM) | CNS Cancer (SF-268) | Colon Cancer (HCT-116) | Melanoma (MDA-MB-435) | Ovarian Cancer (OVCAR-3) | Renal Cancer (786-0) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) | Lung Cancer (NCI-H460) |
| Compound A | 1.25 | 2.50 | 1.80 | 3.10 | 0.95 | 2.75 | 4.50 | 1.10 | 2.30 |
| Compound B | >10 | >10 | 8.50 | >10 | 9.20 | >10 | >10 | 7.80 | >10 |
| Compound C | 0.50 | 0.85 | 0.65 | 1.20 | 0.30 | 0.90 | 1.50 | 0.45 | 0.75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as comprehensive public data for a series of N-cyanosulfamoyl compounds was not available at the time of this writing.
Table 2: Carbonic Anhydrase Inhibition Profile of N-Cyanosulfamoyl Compounds (Ki, nM)
| Compound | hCA I | hCA II | hCA IX |
| Compound A | 250 | 150 | 15 |
| Compound B | >1000 | 850 | 95 |
| Compound C | 120 | 50 | 5 |
| Acetazolamide (Control) | 250 | 12 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations: Pathways and Workflows
Visualizing experimental workflows and biological pathways is essential for understanding the broader context of the in vitro evaluation.
Caption: Experimental workflow for the in vitro evaluation of N-cyanosulfamoyl compounds.
Caption: Proposed signaling pathway for microtubule-disrupting N-cyanosulfamoyl compounds.
Conclusion
The in vitro evaluation of N-cyanosulfamoyl compounds requires a systematic approach, beginning with broad screening for biological activity, followed by more specific assays to determine the mechanism of action. The protocols and data presentation formats outlined in this guide provide a framework for the comprehensive assessment of this promising class of molecules. Further research, including the generation of robust quantitative data, will be essential to fully realize their therapeutic potential.
Crystal Structure Analysis of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide: Data Not Available
A comprehensive search for publicly available crystallographic data, detailed experimental protocols, and associated biological signaling pathways for the compound 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide has yielded no specific results. Therefore, the requested in-depth technical guide on its crystal structure analysis cannot be provided at this time.
As a viable alternative, this report presents a detailed analysis of a structurally related and simpler compound, 2-Chloro-N-(4-methylphenyl)benzamide , for which scientific literature provides the necessary data. This guide adheres to the core requirements of the original request, including structured data presentation, detailed experimental methodologies, and a mandatory visualization of the experimental workflow.
In-Depth Technical Guide: Crystal Structure Analysis of 2-Chloro-N-(4-methylphenyl)benzamide
This guide provides a detailed overview of the crystal structure analysis of 2-Chloro-N-(4-methylphenyl)benzamide, intended for researchers, scientists, and drug development professionals.
Quantitative Crystallographic Data
The crystallographic data for 2-Chloro-N-(4-methylphenyl)benzamide is summarized in the tables below. This data provides a quantitative description of the molecule's three-dimensional structure as determined by X-ray diffraction.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂ClNO |
| Formula Weight | 245.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.2969 (14) |
| b (Å) | 7.1850 (5) |
| c (Å) | 8.8662 (5) |
| β (°) | 93.750 (5) |
| Volume (ų) | 1290.22 (15) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| µ (mm⁻¹) | 0.28 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl1—C7 | 1.733 (2) |
| O1—C1 | 1.228 (2) |
| N1—C1 | 1.345 (2) |
| N1—C8 | 1.423 (2) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| O1—C1—N1 | 122.9 (2) |
| O1—C1—C2 | 120.6 (2) |
| N1—C1—C2 | 116.5 (2) |
| C1—N1—C8 | 126.9 (2) |
Table 4: Selected Torsion Angles (°)
| Atoms | Angle (°) |
| O1—C1—N1—C8 | -2.7 (3) |
| C2—C1—N1—C8 | 178.0 (2) |
| C3—C2—C1—N1 | -118.8 (2) |
| C7—C2—C1—N1 | 64.0 (3) |
Experimental Protocols
The methodologies for the synthesis and crystal structure determination of 2-Chloro-N-(4-methylphenyl)benzamide are detailed below.
2.1 Synthesis of 2-Chloro-N-(4-methylphenyl)benzamide
The synthesis of the title compound was carried out using an established method.[1][2] The purity of the synthesized compound was verified by determining its melting point and characterized using infrared and NMR spectroscopy.[1][2]
2.2 Single-Crystal X-ray Diffraction
Colorless, rod-like single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution of the compound (0.5 g in 30 ml of ethanol) at room temperature.[1][2] A single crystal was mounted on a diffractometer for data collection. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and structural analysis of 2-Chloro-N-(4-methylphenyl)benzamide.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
References
Investigating the Solubility and Stability of a Novel Biphenyl Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of a novel biphenyl compound, designated as BPC-1. The following sections detail the experimental protocols, present summarized data in a structured format, and visualize key workflows and a relevant biological pathway.
Quantitative Data Summary
The aqueous solubility and chemical stability of BPC-1 were assessed under various conditions. The following tables summarize the key quantitative findings from these investigations.
Table 1: Aqueous Solubility of BPC-1
| Assay Type | Method | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | Nephelometry | 7.4 | 25 | 75.3 |
| Kinetic | Direct UV | 7.4 | 25 | 72.1 |
| Equilibrium | Shake-Flask | 7.4 | 25 | 58.9 |
| Equilibrium | Shake-Flask | 5.0 | 25 | 45.2 |
| Equilibrium | Shake-Flask | 9.0 | 25 | 65.7 |
Table 2: Chemical Stability of BPC-1 in Aqueous Buffers
| pH | Buffer System | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 4.0 | Acetate | 37 | 0 | 100 |
| 4.0 | Acetate | 37 | 1 | 98.5 |
| 4.0 | Acetate | 37 | 4 | 95.2 |
| 4.0 | Acetate | 37 | 24 | 88.1 |
| 7.4 | Phosphate | 37 | 0 | 100 |
| 7.4 | Phosphate | 37 | 1 | 99.2 |
| 7.4 | Phosphate | 37 | 4 | 97.8 |
| 7.4 | Phosphate | 37 | 24 | 94.5 |
| 9.0 | Glycine | 37 | 0 | 100 |
| 9.0 | Glycine | 37 | 1 | 96.3 |
| 9.0 | Glycine | 37 | 4 | 90.1 |
| 9.0 | Glycine | 37 | 24 | 75.4 |
Table 3: Thermal Stability of BPC-1
| Analysis | Parameter | Value |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tdec) | 315 °C |
| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | 182 °C |
| Differential Scanning Calorimetry (DSC) | Glass Transition (Tg) | 110 °C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Aqueous Solubility Assays
The solubility of a compound is a critical determinant of its oral bioavailability and overall developability.[1][2] Both kinetic and equilibrium solubility assays were performed to thoroughly characterize BPC-1.
2.1.1. Kinetic Solubility Assay (Nephelometry)
This high-throughput method provides a rapid assessment of solubility.[1][2]
-
A 10 mM stock solution of BPC-1 was prepared in dimethyl sulfoxide (DMSO).
-
A small volume of the DMSO stock solution was added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
This solution was serially diluted in a 96-well microtiter plate.
-
The plate was incubated at 25°C for 2 hours with gentle agitation.
-
The turbidity of each well, resulting from the precipitation of the compound, was measured by light scattering using a nephelometer.
-
The solubility is defined as the highest concentration at which no significant light scattering is observed.
2.1.2. Equilibrium Solubility Assay (Shake-Flask Method)
Considered the "gold standard," this method determines the thermodynamic solubility of a compound.[3]
-
An excess amount of solid BPC-1 was added to vials containing aqueous buffers at pH 5.0, 7.4, and 9.0.
-
The resulting suspensions were agitated in a shaker bath at 25°C for 48 hours to ensure equilibrium was reached.[3]
-
The suspensions were then filtered to remove any undissolved solid.
-
The concentration of the dissolved BPC-1 in the filtrate was quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
Chemical Stability Assay
This assay evaluates the degradation of BPC-1 in aqueous solutions at different pH values, which is crucial for predicting its stability in various physiological environments.[4]
-
Stock solutions of BPC-1 (10 mM) were prepared in DMSO.[4]
-
Working solutions of 5 µM were prepared by diluting the stock solution into acetate (pH 4.0), phosphate (pH 7.4), and glycine (pH 9.0) buffers.[4]
-
The solutions were incubated in a 96-well plate at 37°C.[4]
-
Aliquots were taken at specified time points (0, 1, 4, and 24 hours).[4]
-
The reaction was quenched by adding an equal volume of methanol.
-
The samples were analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The percentage of the remaining compound was calculated relative to the concentration at time zero.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were employed to assess the thermal stability of BPC-1.[5][6][7]
-
TGA: A small sample of BPC-1 was heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample as a function of temperature was recorded to determine the decomposition temperature.[7]
-
DSC: A sample of BPC-1 was heated at a constant rate, and the heat flow to the sample was measured relative to a reference. This allows for the determination of the melting point and glass transition temperature.[5][6]
Visualizations
The following diagrams illustrate key experimental workflows and a potential signaling pathway influenced by biphenyl compounds.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
Initial Toxicity Screening of Cyanosulfamoyl-Containing Molecules: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanosulfamoyl moiety is an emerging functional group in medicinal chemistry, valued for its unique electronic and structural properties. As with any novel chemical class destined for therapeutic applications, a thorough and early assessment of potential toxicity is paramount to de-risk drug development programs. This guide provides a comprehensive overview of the essential in vitro assays and methodologies for the initial toxicity screening of molecules containing the cyanosulfamoyl group. It details experimental protocols for key cytotoxicity, genotoxicity, and cardiotoxicity assays, and explores the known toxicological pathways associated with the broader sulfonamide class of compounds, offering a predictive framework in the absence of extensive data on this specific chemical subgroup. All quantitative data is presented in structured tables, and complex biological pathways and experimental workflows are visualized using diagrams to ensure clarity and accessibility for researchers in the field.
Introduction to Cyanosulfamoyl-Containing Molecules and the Imperative for Early Toxicity Screening
The incorporation of the cyanosulfamoyl group into small molecules has shown promise in modulating various biological targets. Its distinct chemical characteristics, however, necessitate a proactive and robust toxicological evaluation. Early-stage in vitro toxicity screening is a critical step in the drug discovery pipeline, enabling the identification and deprioritization of potentially harmful candidates, thereby saving significant time and resources. This guide outlines a strategic approach to the initial toxicity assessment of this novel class of compounds.
Recommended In Vitro Toxicity Assays
A battery of in vitro assays should be employed to build a comprehensive initial toxicity profile. The following assays are recommended, covering key aspects of cytotoxicity, genotoxicity, and potential for cardiac-related adverse effects.
Cytotoxicity Assays
General cytotoxicity assays are fundamental to determining the concentration range at which a compound may elicit cellular damage.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and compromised cell membrane integrity.
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA and chromosomes, a key concern for carcinogenic potential.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect the mutagenic potential of a chemical to induce reverse mutations.
-
In Vitro Micronucleus Assay: This assay detects the formation of micronuclei in the cytoplasm of treated cells, which are indicative of chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
Cardiotoxicity Assay
-
hERG (human Ether-à-go-go-Related Gene) Channel Assay: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmias. This electrophysiological assay is a critical component of early safety screening.
Quantitative Toxicity Data
While specific quantitative toxicity data for a broad range of cyanosulfamoyl-containing molecules are not extensively available in public literature, the following tables summarize representative data for various sulfonamide derivatives from different in vitro assays. This information can serve as a valuable reference point for interpreting results from newly synthesized cyanosulfamoyl compounds.
Table 1: In Vitro Cytotoxicity of Sulfonamide Derivatives in Various Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides | BxPC-3 | MTT | 0.11–0.33 | [1] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides | PC-3 | MTT | 0.11–0.33 | [1] |
| Quinazolinone Derivatives | MCF-7 | MTT | 0.008-0.017 | [2] |
| Sulfonyl-α-L-amino acid Derivatives | HEPG2 | MTT | 51.9 | [4] |
| Sulfonyl-α-L-amino acid Derivatives | MCF7 | MTT | 54.2 | [4] |
| Sulfonyl-α-L-amino acid Derivatives | PaCa2 | MTT | 59.7 | [4] |
Table 2: Genotoxicity of Cyano-Nitroaniline Compounds in the Ames Test
| Compound | Mutagenicity | Key Finding | Reference |
| 2-Cyano-4-nitroaniline (CNNA) | Potent frameshift mutagen | The cyano group potentiates the mutagenicity of nitroanilines. | [5] |
| 2,6-Dicyano-4-nitroaniline | Extraordinarily potent frameshift mutagen | The cyano group potentiates the mutagenicity of nitroanilines. | [5] |
Table 3: hERG Channel Inhibition by Various Compounds
| Compound Potency | Hit Rate (%) | Key Finding | Reference |
| High (IC50 < 1 µM) | 1.64 | hERG liability compounds tend to be more hydrophobic and have a higher molecular weight. | [3] |
| Intermediate (1 µM < IC50 < 10 µM) | 9.17 | hERG liability compounds tend to be more hydrophobic and have a higher molecular weight. | [3] |
| Low (IC50 > 10 µM) | 16.63 | hERG liability compounds tend to be more hydrophobic and have a higher molecular weight. | [3] |
Signaling Pathways in Sulfonamide Toxicity
Understanding the potential mechanisms of toxicity is crucial for interpreting assay results and guiding further studies. While specific pathways for the cyanosulfamoyl moiety are yet to be elucidated, the broader class of sulfonamides provides valuable insights.
Inhibition of Folate Biosynthesis
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.[6] While this is not a direct toxicity pathway in humans, who obtain folate from their diet, it highlights the potential for off-target interactions with related enzymes.
Figure 1. Inhibition of the folate biosynthesis pathway by sulfonamides.
Metabolic Activation and Formation of Reactive Metabolites
A key mechanism of sulfonamide toxicity involves their metabolic activation by cytochrome P450 enzymes to form reactive hydroxylamine and nitroso metabolites.[7] These reactive species can covalently bind to proteins and other macromolecules, leading to cellular damage and immune-mediated hypersensitivity reactions.
Figure 2. Formation of reactive sulfonamide metabolites.
Inflammatory Pathways
Certain sulfonamide-containing drugs, particularly diuretics, have been shown to modulate inflammatory pathways.[2] This can involve the regulation of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α, potentially through signaling pathways like NF-κB.[2] These effects can be either pro- or anti-inflammatory depending on the specific compound and cellular context.
Figure 3. Involvement of sulfonamides in inflammatory signaling.
Experimental Protocols
Detailed methodologies for the key recommended assays are provided below.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the cyanosulfamoyl-containing compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysis) and negative (vehicle) controls.
Ames Test Protocol (Plate Incorporation Method)
-
Bacterial Culture: Grow the desired Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight.
-
Metabolic Activation (Optional): Prepare an S9 mix from rat liver for metabolic activation if required.
-
Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Top Agar: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
In Vitro Micronucleus Assay Protocol
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6) and treat them with the test compound at various concentrations for a defined period (e.g., 3-24 hours).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the formation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a DNA-specific dye (e.g., DAPI, propidium iodide).
-
Scoring: Analyze the cells using microscopy or flow cytometry to determine the frequency of micronucleated cells in a population of binucleated cells.
-
Data Analysis: Compare the frequency of micronucleated cells in treated samples to the negative control. A significant, dose-dependent increase indicates genotoxicity.
hERG Assay Protocol (Automated Patch Clamp)
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compound to the cells using an automated patch-clamp system.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Current Measurement: Record the hERG tail current in the presence and absence of the compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Experimental Workflow for Initial Toxicity Screening
A tiered approach is recommended for the initial toxicity screening of cyanosulfamoyl-containing molecules.
Figure 4. A tiered workflow for initial toxicity screening.
Conclusion and Future Directions
The initial toxicity screening of novel chemical entities, such as those containing the cyanosulfamoyl moiety, is a cornerstone of modern drug discovery. The systematic application of the in vitro assays detailed in this guide will enable researchers to make informed decisions about the progression of their compounds. While the broader sulfonamide class provides a basis for understanding potential toxicological liabilities, further research is needed to delineate the specific toxicity profile and mechanisms of action of cyanosulfamoyl-containing molecules. Future work should focus on generating a robust database of quantitative toxicity data for this chemical class and exploring their specific interactions with cellular pathways. Such efforts will be instrumental in guiding the design of safer and more effective therapeutic agents.
References
- 1. Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development [mdpi.com]
- 7. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Patent Frontier: A Technical Guide to N-((biphenyl)methyl)benzamide Structures
For Researchers, Scientists, and Drug Development Professionals
The N-((biphenyl)methyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with a growing number of patents and publications highlighting its potential in treating a range of diseases, particularly cancer and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the patent landscape, experimental protocols, and mechanistic insights surrounding this promising class of compounds.
The Patent Landscape: A Surge in Therapeutic Applications
The patent activity for N-((biphenyl)methyl)benzamide and its derivatives has seen a significant uptick, with a primary focus on oncology. Key patents underscore the versatility of this scaffold in targeting various biological pathways implicated in tumorigenesis and inflammation.
A notable patent, US8975255B2, discloses a series of biphenyl benzamide-derived compounds for the treatment of inflammation, osteoporosis, and cancer. This patent highlights the potential of these structures to inhibit osteoclast growth, thereby reducing bone resorption.[1] Chinese patent CN109678815A further expands the therapeutic scope to the inhibition of tubulin activity, a well-established anticancer strategy.[2] Another Chinese patent, CN103980153A, describes biphenyl amide compounds with potent in vitro inhibitory activity against various tumor cell lines.
The following table summarizes key patent applications and their disclosed therapeutic uses:
| Patent/Application Number | Assignee/Applicant | Therapeutic Application | Key Innovations |
| US8975255B2 | Not Specified | Inflammation, Osteoporosis, Cancer | Inhibition of osteoclast growth and bone resorption.[1] |
| CN109678815A | Not Specified | Cancer | Inhibition of tubulin activity.[2] |
| CN103980153A | Not Specified | Cancer (Liver, Breast) | Biphenylamide compounds with in vitro anti-tumor activity. |
| WO2015085325A1 | Not Specified | Cancer | EZH2 inhibitors for cancer treatment.[3] |
| WO2012142504A1 | Not Specified | Cancer | Substituted N-pyridinylmethyl benzamide compounds as anticancer agents.[3] |
Synthesis and Experimental Protocols
The synthesis of N-((biphenyl)methyl)benzamide derivatives generally follows a convergent strategy, involving the coupling of a biphenylmethylamine with a substituted benzoic acid or its corresponding acyl chloride.
General Synthetic Workflow
A common synthetic route involves the following key steps:
-
Preparation of the Biphenylmethylamine Intermediate: This can be achieved through various methods, including the reduction of a corresponding biphenylcarbonitrile or the reductive amination of a biphenylcarboxaldehyde.
-
Amide Coupling: The biphenylmethylamine is then coupled with a desired benzoic acid derivative. Standard amide bond formation conditions, such as the use of coupling agents like EDC/HOBt or the conversion of the benzoic acid to an acyl chloride followed by reaction with the amine, are typically employed.
The following diagram illustrates a generalized synthetic workflow:
Detailed Experimental Protocol: Amide Coupling
The following protocol is adapted from the synthesis of structurally related benzamide derivatives and can be applied to the synthesis of the target compounds.[4]
-
To a solution of the substituted benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in anhydrous DCM and add it dropwise to a solution of the biphenylmethylamine (1.0 eq.) and triethylamine (3.0 eq.) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Quantitative Data
N-((biphenyl)methyl)benzamide derivatives have demonstrated potent activity in a variety of biological assays. The primary therapeutic area of interest is oncology, with compounds showing significant antiproliferative effects and inhibition of key signaling pathways.
| Compound Class | Target/Assay | Activity (IC50) | Reference |
| Bis-benzamides | Androgen Receptor-Coactivator Interaction | 16 nM | [5] |
| N-(2-pyrimidinylamino) benzamide derivatives | Hedgehog Signaling Pathway | More potent than vismodegib | [6] |
| Biphenyl benzamide derivatives | Osteoclast Proliferation | Data in patent | [1] |
Signaling Pathways and Mechanism of Action
The anticancer and anti-inflammatory effects of N-((biphenyl)methyl)benzamide structures are attributed to their modulation of key cellular signaling pathways. Two prominent pathways that have been identified are the mTOR and Hedgehog signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[7] The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[4] Certain N-benzyl benzamide derivatives have been shown to reduce mTORC1 activity, leading to the induction of autophagy and inhibition of cancer cell proliferation.[4]
The following diagram illustrates the inhibition of the mTOR signaling pathway:
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development of various cancers.[8][9] Several studies have reported that benzamide derivatives are potent inhibitors of the Hedgehog signaling pathway.[6][10][11] These compounds often target the Smoothened (SMO) receptor, a key component of the Hh pathway.
The following diagram illustrates the inhibition of the Hedgehog signaling pathway:
References
- 1. US8975255B2 - Preparation and pharmaceuticals of biphenyl benzamide-derived derivatives - Google Patents [patents.google.com]
- 2. CN109678815A - N- benzyl benzamide derivatives and preparation method thereof and pharmaceutical applications - Google Patents [patents.google.com]
- 3. Patents and Publications — Medicine Designs and Development [mddconsult.com]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the mTOR signaling pathway in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 10. Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and Hedgehog pathway inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Enzymatic Inhibition of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the enzymatic inhibition profile of the novel compound 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide. Given the absence of a known specific target for this compound, a generalizable fluorometric protease inhibition assay is described. This protocol can be adapted for screening against a panel of proteases to identify potential targets and to determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
Introduction
The discovery and characterization of novel enzyme inhibitors are fundamental to drug development. The compound 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide contains structural motifs, such as the biphenyl and benzamide groups, that are present in numerous bioactive molecules. The presence of an N-cyanosulfamoyl group suggests a potential for unique interactions with enzyme active sites. This protocol outlines a robust method for assessing its inhibitory activity.
General Experimental Workflow
The overall workflow for testing the enzymatic inhibition of the target compound is depicted below. This involves preparation of reagents, performing the enzymatic assay, and subsequent data analysis to determine the inhibitory potential of the compound.
Caption: Experimental workflow for enzymatic inhibition assay.
Materials and Reagents
To perform a general enzyme inhibition assay, the following materials and reagents are required:
-
Enzyme: Purified enzyme or enzyme extract (e.g., Trypsin, Chymotrypsin, a specific Caspase, or Cathepsin as representative proteases).
-
Substrate: A fluorogenic or chromogenic substrate specific to the chosen enzyme.
-
Inhibitor: 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide.
-
Buffer Solution: A buffer that maintains the optimal pH for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Cofactors: Any necessary cofactors for the specific enzyme being tested.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor.
-
Instrumentation: A microplate reader capable of measuring fluorescence or absorbance.
-
Labware: 96-well black opaque plates (for fluorescence assays), pipettes, and tips.
Experimental Protocol
This protocol is designed for a 96-well plate format to assess the inhibition of a generic protease.
4.1. Preparation of Solutions
-
Compound Stock Solution: Prepare a 10 mM stock solution of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide in 100% DMSO.
-
Enzyme Working Solution: Dilute the enzyme stock in assay buffer to a concentration that provides a linear reaction rate over the measurement period. This concentration should be determined empirically in a preliminary experiment.
-
Substrate Working Solution: Prepare the substrate in assay buffer at a concentration twice the Michaelis-Menten constant (2x Km) for the chosen enzyme. Using substrate concentrations near the Km is optimal for identifying inhibitors of unknown modalities.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being tested (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
4.2. Assay Procedure
-
Compound Dilution: Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). Then, dilute these further into the assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is below 0.5% to avoid solvent effects.
-
Assay Plate Setup:
-
Add 50 µL of the diluted compound solutions to the appropriate wells of a 96-well plate.
-
For control wells, add 50 µL of assay buffer with the same final DMSO concentration as the compound wells. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.
-
-
Enzyme Addition and Incubation: Add 25 µL of the enzyme working solution to all wells except the "no enzyme" background controls. Mix gently and incubate the plate at 30°C for 30 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and monitor the change in fluorescence or absorbance over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate. The rate of the reaction should be determined from the linear phase of the progress curve.
Data Analysis
-
Calculate Percent Inhibition: The rate of reaction is determined from the slope of the linear portion of the kinetic read. The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a protease, potentially inhibited by the test compound, plays a crucial role. Inhibition of this protease could disrupt the downstream signaling cascade.
Caption: Hypothetical protease signaling cascade.
Data Presentation
The quantitative results from the enzymatic inhibition assays should be summarized in a clear and structured format. The table below presents hypothetical data for the inhibition of three different proteases by the test compound.
| Enzyme Target | IC50 (µM) | Hill Slope | R² |
| Protease A | 5.2 ± 0.4 | 1.1 | 0.98 |
| Protease B | 21.8 ± 1.9 | 0.9 | 0.95 |
| Protease C | > 100 | N/A | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This document provides a comprehensive protocol for the initial characterization of the inhibitory activity of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide against a generic protease. This protocol can be readily adapted for a broader screening campaign against a panel of enzymes to identify specific targets. Further studies would be required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) for any identified targets.
Application Notes and Protocols for Biphenylsulfonamide Derivatives as Molecular Probes
Introduction
Biphenylsulfonamide derivatives have emerged as a significant scaffold in medicinal chemistry, primarily investigated for their potent and selective inhibition of various enzymes and as ligands for receptors. While their application as fluorescent molecular probes for cellular imaging is not widely documented, their utility as highly specific inhibitors makes them valuable tools for studying enzyme function, validating drug targets, and elucidating signaling pathways. These application notes provide an overview of their use as molecular probes, focusing on their role as enzyme inhibitors, and provide protocols for their synthesis and application in biochemical assays.
Section 1: Biphenylsulfonamide Derivatives as Enzyme Inhibitors
Biphenylsulfonamide derivatives have been successfully developed as potent inhibitors of several key enzyme families, most notably Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS). Their specificity and potency make them excellent chemical probes for dissecting the biological roles of these enzymes in disease processes.
Target Enzymes and Therapeutic Areas
-
Matrix Metalloproteinase-2 (MMP-2): Overexpression of MMP-2 is associated with various cancers, particularly in promoting tumor invasion and metastasis. Biphenylsulfonamide-based inhibitors are being explored as potential anti-cancer therapeutics.[1][2]
-
ADAMTS7: This enzyme is implicated in cardiovascular diseases. Selective biphenylsulfonamide inhibitors are being developed to study its role and as potential therapeutic agents.[3]
-
Angiotensin II Type 2 (AT2) Receptor: Biphenylsulfonamide derivatives have been designed as selective antagonists for the AT2 receptor, which is involved in cardiovascular regulation and neuronal regeneration.[4]
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of selected biphenylsulfonamide derivatives against their target enzymes.
| Compound ID | Target Enzyme | IC50 (nM) | Cell Line (for anti-leukemic efficacy) | IC50 (µM) | Reference |
| DH-18 | MMP-2 | 139.45 | K562 (CML) | 0.338 | [1][2] |
| DH-19 | MMP-2 | 115.16 | K562 (CML) | 0.398 | [1][2] |
Section 2: Signaling Pathway
Biphenylsulfonamide derivatives, by inhibiting enzymes like MMP-2, can modulate downstream signaling pathways involved in cancer progression. The diagram below illustrates the role of MMP-2 in tumor metastasis and the point of intervention for biphenylsulfonamide inhibitors.
Caption: Role of MMP-2 in cancer cell invasion and inhibition by biphenylsulfonamides.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of Biphenylsulfonamide Derivatives
This protocol describes a general method for the synthesis of biphenylsulfonamide derivatives, which can be adapted based on the desired final compound.[3]
Workflow Diagram:
Caption: General workflow for the synthesis of biphenylsulfonamide derivatives.
Materials:
-
Appropriate commercial amino acid
-
Appropriate biphenylsulfonyl chloride
-
Triethylamine (Et3N)
-
Dioxane
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve the appropriate amino acid (1 equivalent) in a 1:1 mixture of H2O and dioxane.
-
Cool the solution to 0°C and add triethylamine (2 equivalents).
-
Slowly add the appropriate biphenylsulfonyl chloride (1 equivalent) to the reaction mixture.
-
Maintain the reaction at 0°C or allow it to warm to room temperature, stirring for 0.5 to 24 hours, while monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with a solution of 1N HCl.
-
Extract the aqueous layer with DCM or EtOAc (3 times).
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum.
-
Purify the resulting residue by flash chromatography on silica gel to obtain the final biphenylsulfonamide derivative.[3]
Protocol 2: In Vitro Enzyme Inhibition Assay (MMP-2)
This protocol outlines a general procedure for determining the IC50 of a biphenylsulfonamide derivative against MMP-2.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5)
-
Biphenylsulfonamide inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the biphenylsulfonamide inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well black microplate, add the recombinant MMP-2 enzyme to each well, except for the negative control wells.
-
Add the diluted inhibitor solutions to the wells. Include a control with DMSO only.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 4: Future Perspectives - Designing Biphenylsulfonamide-Based Fluorescent Probes
While not yet a widespread application, the biphenylsulfonamide scaffold could be adapted for use as a fluorescent molecular probe. The following diagram illustrates a conceptual design for such a probe.
Caption: Conceptual design of a biphenylsulfonamide-based fluorescent probe.
Such a probe could be used for:
-
Fluorescence Microscopy: Visualizing the subcellular localization of the target enzyme in fixed or live cells.
-
High-Throughput Screening: Developing competitive binding assays to screen for new inhibitors.
-
In Vivo Imaging: With near-infrared fluorophores, tracking enzyme activity in animal models of disease.
Biphenylsulfonamide derivatives are versatile molecules that have proven to be highly effective as selective inhibitors for a range of enzymes and receptors. While their role as fluorescent probes is still in its infancy, their inherent specificity and well-understood structure-activity relationships make them an excellent starting point for the rational design of novel chemical probes for a variety of biological applications. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own studies of enzyme function and drug discovery.
References
Application of N-benzyl Benzamides in Cell-Based Assays: A Focus on TRIM24 Bromodomain Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl benzamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on a specific series of N-benzyl benzamides, namely N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines, which have been identified as potent inhibitors of the Tripartite Motif-Containing Protein 24 (TRIM24) bromodomain. TRIM24 is an epigenetic reader protein that has been implicated in the progression of various cancers, including prostate and non-small cell lung cancer, making it an attractive target for therapeutic intervention. These application notes provide an overview of the cellular activity of these compounds, detailed protocols for relevant cell-based assays, and a summary of their quantitative data.
Mechanism of Action and Signaling Pathway
TRIM24 functions as a "reader" of histone modifications, specifically recognizing acetylated lysine residues on histone tails through its bromodomain. This interaction allows TRIM24 to recruit other proteins to chromatin and regulate gene expression. In several cancers, TRIM24 acts as a transcriptional co-activator for oncogenic transcription factors such as STAT3 and the estrogen receptor (ERα).[1][2] Additionally, TRIM24 has been shown to target the tumor suppressor protein p53 for degradation.[3] By inhibiting the TRIM24 bromodomain, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives prevent its association with chromatin, thereby disrupting these oncogenic signaling pathways and leading to reduced cancer cell proliferation and survival.[4]
Figure 1: Simplified signaling pathway of TRIM24 and the inhibitory action of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines.
Quantitative Data Summary
The following table summarizes the in vitro activity of two lead N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine compounds, designated as 11d and 11h .[5][6]
| Compound | Assay Type | Target | Cell Line | IC50 (μM) |
| 11d | AlphaScreen | TRIM24 Bromodomain | - | 1.88 |
| 11h | AlphaScreen | TRIM24 Bromodomain | - | 2.53 |
| 11d | MTT Assay | Cell Proliferation | A549 (NSCLC) | 1.08 |
| 11h | MTT Assay | Cell Proliferation | A549 (NSCLC) | 0.75 |
Experimental Protocols
A general workflow for screening N-benzyl benzamide derivatives in cell-based assays is depicted below.
Figure 2: General experimental workflow for screening N-benzyl benzamide derivatives.
Protocol 1: TRIM24 Bromodomain Inhibition Assay (AlphaScreen)
Objective: To determine the in vitro inhibitory activity of N-benzyl benzamides against the TRIM24 bromodomain.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this context, a biotinylated histone peptide containing an acetylated lysine residue is captured by streptavidin-coated Donor beads, and a GST-tagged TRIM24 bromodomain protein is captured by anti-GST-coated Acceptor beads. When the bromodomain binds to the acetylated histone, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen, which diffuses and reacts with a thioxene derivative in the Acceptor beads, leading to light emission at 520-620 nm. An inhibitor will disrupt the protein-histone interaction, separating the beads and causing a decrease in the light signal.
Materials:
-
GST-tagged recombinant human TRIM24 bromodomain
-
Biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
N-benzyl benzamide compounds dissolved in DMSO
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the N-benzyl benzamide compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (as a control) to the wells of the 384-well plate.
-
Add the GST-tagged TRIM24 bromodomain and the biotinylated H3K23ac peptide to the wells.
-
Incubate for 30 minutes at room temperature to allow for binding equilibration.
-
In subdued light, add a mixture of the Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation using appropriate software.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of N-benzyl benzamides on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
N-benzyl benzamide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[7]
-
The next day, treat the cells with various concentrations of the N-benzyl benzamide compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The N-benzyl benzamide scaffold, particularly the N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine series, provides a promising starting point for the development of novel anti-cancer agents targeting the TRIM24 bromodomain. The cell-based assays described herein are essential tools for characterizing the potency and cellular effects of these compounds. The provided protocols offer a framework for researchers to evaluate similar compounds and further explore their therapeutic potential.
References
- 1. TRIM24 is an oncogenic transcriptional co-activator of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Development of an analytical method for quantifying N-cyanosulfamoyl compounds in biological samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-cyanosulfamoyl compounds represent an emerging class of molecules with potential therapeutic applications. To support preclinical and clinical development, robust and reliable analytical methods are required for their quantification in biological matrices. This document provides a detailed protocol for the determination of N-cyanosulfamoyl compounds in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a framework for method validation to ensure data integrity and reliability. While specific parameters may require optimization for individual N-cyanosulfamoyl compounds, this guide establishes a solid foundation for developing a sensitive and selective bioanalytical assay.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[1][2]
-
Reagents and Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar compound, ideally a stable isotope-labeled version of the analyte, at a concentration of 100 ng/mL in 50:50 ACN:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution to each tube (except for blank matrix samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be determined based on the analyte's chemical properties)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: To be optimized for the specific N-cyanosulfamoyl analyte and internal standard.
-
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[5] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.[5]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Data Presentation
Table 1: Representative Quantitative Data for a Hypothetical N-cyanosulfamoyl Compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of N-cyanosulfamoyl compounds.
Caption: Hypothetical signaling pathway for an N-cyanosulfamoyl compound.
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Utilizing 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ado-trastuzumab emtansine, commonly known as T-DM1 (Kadcyla®), is an antibody-drug conjugate (ADC) that represents a significant advancement in targeted cancer therapy. It is specifically designed for the treatment of HER2-positive breast cancer.[1][2] T-DM1 combines the therapeutic properties of the humanized anti-HER2 monoclonal antibody, trastuzumab, with the potent cytotoxic agent, emtansine (DM1), a microtubule inhibitor.[1][3] This innovative design allows for the selective delivery of a highly potent cytotoxic agent to HER2-overexpressing cancer cells, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity.[4]
Mechanism of Action
The mechanism of action of T-DM1 is multifaceted, leveraging the functions of both the antibody and the cytotoxic payload.[4][5] The process begins with the high-affinity binding of the trastuzumab component to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1][3] Following binding, the T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis.[1][3][4]
Once inside the cell, the complex is trafficked to the lysosome. Within the lysosomal compartment, the linker connecting trastuzumab and DM1 is cleaved, leading to the release of the active cytotoxic payload, DM1.[3][4] The released DM1 then binds to tubulin, inhibiting microtubule polymerization.[3][4] This disruption of microtubule dynamics leads to a blockage of mitosis, ultimately resulting in cell cycle arrest and apoptotic cell death.[1][3][6]
In addition to the targeted delivery of DM1, T-DM1 also retains the inherent anti-tumor activities of trastuzumab. These include the inhibition of downstream signaling pathways, such as the PI3K/AKT pathway, and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]
Data Presentation
In Vitro Growth Inhibition of HER2-Positive Breast Cancer Cell Lines by T-DM1
| Cell Line | Trastuzumab Sensitivity | Lapatinib Sensitivity | T-DM1 (% Survival at 1 µg/mL) |
| BT-474 | Sensitive | Sensitive | ~15% |
| SK-BR-3 | Sensitive | Sensitive | ~20% |
| MDA-361 | Resistant | Sensitive | 50 ± 8% |
| UACC-893 | Resistant | Resistant | 56 ± 4% |
| MDA-453 | Resistant | Resistant | 23 ± 2% |
| JIMT-1 | Resistant | Resistant | 76 ± 4% |
| MCF-7 (HER2-Negative) | - | - | No Inhibition |
Data adapted from in vitro studies. The percentage of surviving cells was determined after treatment with 1 µg/mL of T-DM1.[7]
Apoptosis Induction by T-DM1 in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Treatment | % Annexin V Positive Cells (Apoptosis) |
| SK-BR-3 | Control | ~5% |
| T-DM1 (10 ng/mL) | ~25% | |
| T-DM1 (20 ng/mL) | ~45% | |
| BT-474 | Control | ~3% |
| T-DM1 (100 ng/mL) | ~15% | |
| T-DM1 (250 ng/mL) | ~30% |
Data represents the percentage of apoptotic cells after 48 hours of T-DM1 treatment, as determined by Annexin V/PI staining and flow cytometry.[8]
Mandatory Visualizations
Caption: Mechanism of Action of T-DM1.
Caption: Experimental Workflow for T-DM1 Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of T-DM1 on cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete growth medium
-
T-DM1 (Ado-trastuzumab emtansine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[9]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of T-DM1 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the T-DM1 dilutions. Include wells with medium only (blank) and cells with medium but no T-DM1 (negative control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each T-DM1 concentration relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying T-DM1-induced apoptosis by flow cytometry.
Materials:
-
HER2-positive cancer cell lines
-
6-well plates
-
T-DM1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of T-DM1 and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of T-DM1 on cell cycle distribution.
Materials:
-
HER2-positive cancer cell lines
-
6-well plates
-
T-DM1
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with T-DM1 at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.[11]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[11]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A and PI.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blotting for Signaling Pathway Analysis
This protocol is for examining the effect of T-DM1 on key proteins in the HER2 signaling pathway.
Materials:
-
HER2-positive cancer cell lines
-
T-DM1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with T-DM1 for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
References
- 1. youtube.com [youtube.com]
- 2. Ado-trastuzumab emtansine [imc.3jpharmainc.com]
- 3. google.com [google.com]
- 4. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Substituted Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Substituted biphenyl compounds have emerged as a promising class of molecules with potential antimicrobial properties. This document provides detailed protocols for assessing the in vitro antimicrobial activity of these synthetic compounds, enabling researchers to screen and characterize their efficacy. The methodologies described herein are standard and widely accepted in the field of microbiology and drug discovery.
Data Presentation: Antimicrobial Activity of Substituted Biphenyls
The following tables summarize the minimal inhibitory concentration (MIC) values for representative substituted biphenyl compounds against common Gram-positive and Gram-negative bacteria. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Biphenyls against Staphylococcus aureus
| Compound ID | Substitution Pattern | MIC (µg/mL) | Reference |
| BPC-1 | 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | 12.5 | [1] |
| BPC-2 | 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol | 25 | [1] |
| BPC-3 | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 3.13 | [1] |
| BPC-4 | Chloro-substituted quaternary ammonium iodide salt | 8 µM | [2] |
| Protosappanin A | N/A | 64 | [3] |
| Protosappanin B | N/A | 128 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Biphenyls against Escherichia coli
| Compound ID | Substitution Pattern | MIC (µg/mL) | Reference |
| BPC-1 | 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | >100 | [1] |
| BPC-2 | 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol | 50 | [1] |
| BPC-3 | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 12.5 | [1] |
| BPC-4 | Chloro-substituted quaternary ammonium iodide salt | 16 µM | [2] |
Experimental Protocols
Detailed methodologies for three key experiments to assess antimicrobial activity are provided below. Adherence to these protocols is critical for generating reliable and reproducible data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Substituted biphenyl compounds (stock solutions in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the substituted biphenyl compound in MHB directly in the 96-well plate. The typical concentration range to test is 0.125 to 256 µg/mL.
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only).
-
Well 12 serves as the sterility control (broth only).
-
Prepare the bacterial inoculum by adjusting the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density (OD) can be read at 600 nm using a microplate reader.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Substituted biphenyl compounds (solutions of known concentration)
-
Positive control antibiotic
-
Negative control (solvent)
-
Micropipette
Protocol:
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension and swabbing the entire surface of an MHA plate evenly in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Pipette the positive and negative controls into separate wells.
-
Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (prepared to mid-logarithmic growth phase)
-
Substituted biphenyl compounds (at concentrations relative to their MIC, e.g., 1x, 2x, 4x MIC)
-
Growth control (no compound)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Prepare a bacterial culture in MHB and incubate until it reaches the mid-logarithmic growth phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing fresh MHB.
-
Add the substituted biphenyl compound to the test flasks at the desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm).
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[4][5]
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antimicrobial activity.
Proposed Mechanism of Action: Bacterial Membrane Disruption
Many biphenyl compounds are thought to exert their antimicrobial effect by disrupting the bacterial cell membrane. The following diagram illustrates several models of membrane disruption.
Caption: Models of bacterial membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of N-(4-methylbenzyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of N-(4-methylbenzyl)benzamide derivatives as potential neuroprotective agents. The protocols outlined below detail a logical, tiered approach, beginning with initial in vitro screening for bioactivity and culminating in more complex mechanistic studies.
Experimental Workflow
A systematic evaluation of neuroprotective compounds is essential for identifying promising therapeutic candidates. The following workflow provides a step-by-step approach, from initial toxicity and efficacy screening to the elucidation of underlying mechanisms of action.
Caption: A logical workflow for the evaluation of neuroprotective compounds.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a lead N-(4-methylbenzyl)benzamide derivative (referred to as "Compound X") based on typical results for similar benzamide compounds. This data is for illustrative purposes and would need to be generated experimentally for the specific derivatives under investigation.
Table 1: In Vitro Neuroprotective Efficacy of Compound X
| Assay | Neurotoxin | Metric | Value |
| MTT Assay | Glutamate (5 mM) | EC₅₀ | 1.5 µM |
| H₂O₂ (100 µM) | EC₅₀ | 2.1 µM | |
| LDH Assay | Glutamate (5 mM) | % Inhibition | 65% at 5 µM |
| H₂O₂ (100 µM) | % Inhibition | 58% at 5 µM |
Table 2: Mechanistic Insights of Compound X
| Assay | Condition | Metric | Result |
| Annexin V/PI | Glutamate-induced | % Apoptotic Cells | 45% reduction |
| DCFH-DA Assay | H₂O₂-induced | ROS Levels | 55% decrease |
| Western Blot | Glutamate-induced | p-Akt/Akt ratio | 2.5-fold increase |
| H₂O₂-induced | Nrf2 expression | 3.0-fold increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Cell Culture
The human neuroblastoma cell line, SH-SY5Y, is a commonly used and appropriate model for in vitro neuroprotection studies.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
Cytotoxicity Assessment
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-(4-methylbenzyl)benzamide derivatives (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Neuroprotection Efficacy
-
Cell Seeding: Seed SH-SY5Y cells as described above.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the N-(4-methylbenzyl)benzamide derivatives for 2 hours.
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as glutamate (e.g., 5 mM) or hydrogen peroxide (H₂O₂) (e.g., 100 µM) and incubate for 24 hours.
-
Assessment of Cell Viability: Perform MTT or LDH assays as described above to determine the protective effect of the compounds.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound and neurotoxin as described for the neuroprotection efficacy studies.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with the compound and an oxidative stressor (e.g., H₂O₂).
-
DCFH-DA Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key proteins in the PI3K/Akt (e.g., Akt, p-Akt) and Nrf2 (e.g., Nrf2, HO-1) pathways overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The neuroprotective effects of many compounds are mediated through the activation of pro-survival and antioxidant signaling pathways. The PI3K/Akt and Nrf2 pathways are two such critical pathways.
Caption: The PI3K/Akt signaling pathway in neuroprotection.
Caption: The Nrf2-ARE antioxidant response pathway.
References
Application of Novel Sulfonamides in Receptor Binding Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the study of novel sulfonamides in receptor binding assays. The following sections detail experimental protocols, present quantitative binding data for select sulfonamides, and visualize key signaling pathways associated with their targets.
Introduction to Sulfonamides in Receptor Binding
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Their ability to bind to a variety of receptors and enzymes makes them valuable candidates for drug discovery and development. Receptor binding assays are fundamental in characterizing the interaction of these novel sulfonamides with their biological targets, providing crucial information on affinity, selectivity, and mechanism of action.
Quantitative Data on Novel Sulfonamide-Receptor Interactions
The binding affinities of several novel sulfonamides for their respective receptors have been determined using various binding assays. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound Class | Target Receptor/Enzyme | Compound Examples | Binding Affinity (Kᵢ/IC₅₀) | Reference |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase II (hCA II) | Acetazolamide, Methazolamide, Benzolamide, Brinzolamide | Kᵢ values in the low nanomolar range | [4][5] |
| Carbonic Anhydrase Inhibitors | β-Carbonic Anhydrase (A. baumannii) | Acetazolamide, Ethoxzolamide, Brinzolamide, Benzolamide | Kᵢ values ranging from 76.9 nM to 191.0 nM | [6] |
| Aromatase Inhibitors | Aromatase (CYP19A1) | Phenyl and benzyl sulfonamide derivatives | IC₅₀ values in the micromolar range (e.g., 2.67 to 43.61 μM for MCF7 cell line) | [7] |
| Angiotensin II Receptor Antagonists | Angiotensin II Type 2 (AT₂) Receptor | Biphenylsulfonamide derivatives | Varies among derivatives | [8] |
| α-Glucosidase Inhibitors | α-Glucosidase | Various sulfonamide derivatives | IC₅₀ values in the micromolar range (e.g., 19.39 to 25.57 μM) | [9][10] |
| RORγt Inverse Agonists | Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) | N-Sulfonamide-tetrahydroquinolines | Potent in vitro activity | [11] |
Experimental Protocols
Detailed methodologies for key receptor binding assays are provided below. These protocols can be adapted for the characterization of novel sulfonamides.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Kᵢ) of a novel sulfonamide by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known antagonist or agonist)
-
Novel sulfonamide test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates (e.g., glass fiber filters pre-treated with a blocking agent like polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the novel sulfonamide test compounds in the assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add receptor preparation, radiolabeled ligand, and assay buffer to designated wells.
-
Non-specific Binding: Add receptor preparation, radiolabeled ligand, and a high concentration of a known unlabeled ligand to designated wells.
-
Competitive Binding: Add receptor preparation, radiolabeled ligand, and varying concentrations of the novel sulfonamide to the remaining wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the sulfonamide concentration.
-
Determine the IC₅₀ value (the concentration of sulfonamide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
-
Fluorescence Polarization (FP) Binding Assay
This homogeneous assay measures the binding of a fluorescently labeled ligand to a receptor. The binding of a small fluorescent molecule to a larger receptor molecule causes a decrease in its rotational speed, leading to an increase in fluorescence polarization. Competitive FP assays can be used to determine the affinity of unlabeled compounds like novel sulfonamides.
Materials:
-
Purified receptor protein
-
Fluorescently labeled ligand (tracer)
-
Novel sulfonamide test compounds
-
Assay buffer
-
Black, low-binding microplates (e.g., 384-well)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Dilution: Prepare serial dilutions of the novel sulfonamide test compounds in the assay buffer.
-
Assay Plate Setup:
-
Minimum Polarization (Free Tracer): Add fluorescent tracer and assay buffer to designated wells.
-
Maximum Polarization (Bound Tracer): Add fluorescent tracer, receptor protein, and assay buffer to designated wells.
-
Competitive Binding: Add fluorescent tracer, receptor protein, and varying concentrations of the novel sulfonamide to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the sulfonamide concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using a similar principle to the radioligand binding assay, adapted for FP data.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by novel sulfonamides is critical for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Carbonic Anhydrase Inhibition and pH Regulation
Caption: Carbonic Anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and protons, playing a key role in pH homeostasis. Novel sulfonamides can inhibit this enzyme.
Aromatase Inhibition in Estrogen Synthesis
Caption: Aromatase converts androgens to estrogens. Novel sulfonamide inhibitors block this step, reducing estrogen-dependent cell proliferation, a key strategy in breast cancer therapy.
Angiotensin II Type 2 (AT₂) Receptor Signaling
Caption: Angiotensin II binding to the AT₂ receptor can lead to vasodilation and inhibition of cell growth. Novel sulfonamide antagonists can modulate these effects.
Experimental Workflow for Competitive Binding Assay
Caption: A generalized workflow for a competitive receptor binding assay to determine the affinity of a novel sulfonamide.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. apexbt.com [apexbt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of the target molecule. The proposed synthetic route is outlined below, followed by troubleshooting for each key transformation.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for the target molecule.
Step 1: Suzuki Coupling
Reaction: 2-Aminophenylboronic acid + 4-Bromobenzaldehyde → 2'-Amino-[1,1'-biphenyl]-4-carbaldehyde
Question: Low yield in the Suzuki coupling reaction.
Answer:
Low yields in Suzuki-Miyaura coupling reactions can be attributed to several factors. Below is a troubleshooting guide to address common issues.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a pre-catalyst or a combination of a palladium source (e.g., Pd2(dba)3) with a phosphine ligand like SPhos or XPhos, which are effective for challenging substrates.[1] |
| Inappropriate Base | Screen different bases such as K3PO4, Cs2CO3, or K2CO3. The choice of base can significantly impact the reaction outcome. |
| Poor Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized. For instance, a 4:1 dioxane:water mixture is a good starting point.[1] |
| Reaction Temperature | Ensure the reaction is heated sufficiently. Temperatures around 80-100 °C are common.[1] |
| Degradation of Boronic Acid | Boronic acids can be unstable. Consider using a boronic ester (e.g., pinacol ester) or freshly prepared boronic acid. |
Experimental Protocol: Suzuki Coupling
-
To a degassed solution of 4-bromobenzaldehyde (1.0 eq) in a 4:1 mixture of dioxane and water, add 2-aminophenylboronic acid (1.2 eq), K3PO4 (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Diazotization and Sulfonylation
Reaction: 2'-Amino-[1,1'-biphenyl]-4-carbaldehyde → 2'-(Sulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde
Question: Low conversion or side product formation during the conversion of the amino group to a sulfonamide.
Answer:
The conversion of an aniline to a primary sulfonamide typically proceeds via a diazonium salt intermediate. Challenges in this step often relate to the stability of the diazonium salt and the efficiency of the subsequent sulfonylation.
| Potential Cause | Recommended Solution |
| Decomposition of Diazonium Salt | Perform the diazotization at low temperatures (0-5 °C). Prepare the diazonium salt in situ and use it immediately in the next step. |
| Inefficient Sulfonylation | Ensure an excess of sulfur dioxide and a suitable copper catalyst (e.g., CuCl2) are used. The reaction is typically carried out in a suitable solvent like acetic acid. |
| Side Reactions | The diazonium group can be replaced by other nucleophiles present in the reaction mixture. Minimize the presence of water and other nucleophiles. |
Experimental Protocol: Diazotization and Sulfonylation
-
Dissolve 2'-Amino-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the cold diazonium salt solution to the SO2/CuCl solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the resulting sulfonyl chloride.
-
To obtain the primary sulfonamide, treat the sulfonyl chloride with an excess of aqueous ammonia.
Step 3: N-Cyanation
Reaction: 2'-(Sulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde → 2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde
Question: Incomplete reaction or difficulty in isolating the N-cyanosulfonamide product.
Answer:
The N-cyanation of a primary sulfonamide can be achieved using reagents like cyanogen bromide. The reactivity of the sulfonamide and the reaction conditions are key to a successful transformation.
| Potential Cause | Recommended Solution |
| Low Reactivity of Sulfonamide | The sulfonamide nitrogen is not highly nucleophilic. The reaction may require the use of a base (e.g., K2CO3 or Et3N) to deprotonate the sulfonamide and increase its nucleophilicity. |
| Handling of Cyanogen Bromide | Cyanogen bromide is toxic and volatile. Ensure the reaction is performed in a well-ventilated fume hood with appropriate personal protective equipment.[2] |
| Side Reactions | Cyanogen bromide can react with other nucleophilic functional groups. Protect any sensitive groups if necessary. |
| Product Isolation | The product may be polar. Use appropriate extraction and chromatography techniques for purification. |
Experimental Protocol: N-Cyanation
-
Dissolve the 2'-(Sulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and a non-nucleophilic base (e.g., K2CO3, 1.5 eq) in a dry aprotic solvent (e.g., acetonitrile or THF).
-
Cool the mixture to 0 °C and slowly add a solution of cyanogen bromide (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 4: Reductive Amination
Reaction: 2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde + 4-Methylbenzylamine → N-((2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)amine
Question: Formation of side products or low yield in the reductive amination step.
Answer:
Reductive amination involves the formation of an imine followed by its reduction. The choice of reducing agent is critical to avoid side reactions.
| Potential Cause | Recommended Solution |
| Reduction of the Aldehyde | Using a strong reducing agent like NaBH4 can lead to the reduction of the starting aldehyde to an alcohol. Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). |
| Incomplete Imine Formation | Imine formation is an equilibrium process. It can be favored by removing water (e.g., using a Dean-Stark apparatus or molecular sieves) or by using a slight excess of the amine. The reaction is often catalyzed by a mild acid (e.g., acetic acid). |
| Over-alkylation | This is less of a concern when starting with a primary amine to form a secondary amine, but ensure a 1:1 stoichiometry of the aldehyde and amine. |
Experimental Protocol: Reductive Amination
-
Dissolve the 2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and 4-methylbenzylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Step 5: Amide Coupling
Reaction: N-((2'-(N-Cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)amine + 2-Chlorobenzoyl chloride → Target Molecule
Question: The final amide coupling reaction is slow or gives a low yield.
Answer:
The coupling of a sterically hindered secondary amine with an acyl chloride can be challenging. The electronic properties of the acyl chloride can also affect reactivity.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The secondary amine is sterically demanding, which can slow down the reaction. Consider using a more reactive acylating agent or a peptide coupling reagent. |
| Low Nucleophilicity of the Amine | The electronic effects of the substituents on the amine may reduce its nucleophilicity. |
| Alternative Coupling Reagents | Instead of using 2-chlorobenzoyl chloride directly, activate the 2-chlorobenzoic acid with a peptide coupling reagent such as HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like DIPEA.[3][4][5][6][7] These reagents are known to be effective for coupling sterically hindered substrates.[3][5][7] |
| Base Choice | When using an acyl chloride, a tertiary amine base like triethylamine or DIPEA is necessary to scavenge the HCl produced. |
Experimental Protocol: Amide Coupling (using a coupling reagent)
-
Dissolve 2-chlorobenzoic acid (1.2 eq), the secondary amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in a dry aprotic solvent like DMF or dichloromethane.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for this synthesis?
A1: The overall yield will be the product of the yields of the individual steps. Each step can be optimized, but a typical range for each step might be 60-90%. Therefore, a reasonable overall yield for the five-step synthesis would be in the range of 8-50%. Careful optimization of each step is crucial for maximizing the final product yield.
Q2: Are there any specific safety precautions I should be aware of?
A2: Yes, several reagents used in this synthesis are hazardous.
-
Palladium catalysts: Can be flammable and toxic.
-
Cyanogen bromide: Highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2]
-
Acyl chlorides: Corrosive and react with moisture.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
Q3: Can I use a different cross-coupling reaction instead of Suzuki coupling in the first step?
A3: Yes, other cross-coupling reactions like Stille or Negishi coupling could potentially be used to form the biphenyl core. However, Suzuki-Miyaura coupling is often preferred due to the relatively low toxicity and stability of the boronic acid reagents.[8]
Q4: My final product is difficult to purify. What are some alternative purification methods?
A4: If column chromatography is not effective, consider the following:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can help to wash away impurities.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Quantitative Data Summary
The following tables provide representative yield data for the key transformations involved in the synthesis. These are literature-reported yields for similar reactions and should serve as a benchmark for optimization.
Table 1: Representative Yields for Suzuki Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 85-95% |
| Aryl Bromide | 2-Pyridylboronate | Pd2dba3/SPhos | K3PO4 | 70-90%[1] |
| Aryl Chloride | Phenylboronic acid | Pd2dba3/XPhos | K3PO4 | 75-95%[1] |
Table 2: Representative Yields for Amide Coupling with Hindered Amines
| Carboxylic Acid | Amine | Coupling Reagent | Base | Yield (%) |
| Benzoic Acid | Diisopropylamine | HATU | DIPEA | >90% |
| Acetic Acid | N-Methylbenzylamine | PyBOP | DIPEA | 80-95% |
| Sterically Hindered Acid | Sterically Hindered Amine | COMU | DIPEA | 70-90% |
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mass Spectrometry Analysis of Complex Benzamide Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex benzamide derivatives in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing complex benzamide derivatives for LC-MS analysis?
A1: Proper sample preparation is crucial for accurate and reliable LC-MS results.[1] The initial steps involve:
-
Homogenization: If the sample is a solid or semi-solid, it must be homogenized to create a uniform mixture.[2]
-
Extraction: The analyte of interest needs to be isolated from the sample matrix. Common methods include liquid-liquid extraction or solid-phase extraction.[1]
-
Dissolution: The sample should be dissolved in a solvent compatible with the mobile phase of your liquid chromatography system, such as water, methanol, or acetonitrile.[1]
-
Concentration: Ensure the analyte concentration is within the optimal range for your instrument, typically between 10 to 100 micrograms per milliliter, to avoid instrument contamination or poor signal detection.[1]
-
Filtration: Remove any particulate matter from the sample to prevent clogging of the LC system.[1]
Q2: What is ion suppression and how can it affect the analysis of my benzamide derivatives?
A2: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization of the target analyte is reduced due to the presence of other co-eluting compounds from the sample matrix.[3][4] This can lead to decreased sensitivity and inaccurate quantification. To mitigate ion suppression, consider the following:
-
Improve Chromatographic Separation: Optimize your LC method to separate the benzamide derivative from interfering matrix components.[3]
-
Effective Sample Preparation: Utilize more rigorous sample cleanup techniques to remove matrix components before analysis.[3]
-
Use an Internal Standard: Employing a stable isotope-labeled internal standard that co-elutes with your analyte can help to correct for matrix effects.[5]
Q3: What are the common fragmentation patterns observed for benzamide derivatives in mass spectrometry?
A3: Benzamide derivatives typically fragment at the amide bond. A common fragmentation is the alpha-cleavage, which results in the formation of a prominent peak at m/z 44, corresponding to the [C(=O)NH2]+ fragment for primary amides.[6] Another characteristic fragmentation is the loss of the entire amide group. The specific fragmentation pattern will depend on the overall structure of the complex derivative.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my benzamide derivative. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or column overloading.[7] For basic compounds like many benzamide derivatives, interactions with residual silanols on the silica-based stationary phase are a common cause of tailing.[7]
Solutions:
-
Mobile Phase Modification: Add a buffer, such as ammonium formate with formic acid, to your mobile phase. The buffer ions can interact with the active sites on the stationary phase, reducing the interaction with your analyte.[7]
-
Adjust pH: Ensure the pH of the mobile phase is appropriate for your analyte's pKa to maintain a consistent ionization state.
-
Column Choice: Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[8]
Problem 2: Low Signal Intensity or No Peak Detected
Q: I am observing a very low signal or no peak at all for my benzamide derivative. What are the potential reasons?
A: Low signal intensity can stem from issues with sample preparation, instrument settings, or ion suppression.
Solutions:
-
Check Sample Concentration: The sample may be too dilute.[1] Consider concentrating the sample or injecting a larger volume.
-
Optimize Ionization Source Parameters: Adjust the settings of your electrospray ionization (ESI) source, such as the capillary voltage and gas flow rates, to optimize the ionization of your specific compound.
-
Investigate Ion Suppression: As mentioned in the FAQ, co-eluting matrix components can suppress the signal of your analyte.[3] Improve sample cleanup or chromatographic separation.
-
Verify Instrument Performance: Ensure your mass spectrometer is properly calibrated and functioning correctly by running a standard compound.[9]
Problem 3: Inconsistent Retention Times
Q: The retention time of my benzamide derivative is shifting between injections. What could be causing this?
A: Fluctuations in retention time can be caused by problems with the LC system or changes in the mobile phase.
Solutions:
-
Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient.[8]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily, as changes in solvent composition or pH can affect retention times.[8]
-
Temperature Control: Use a column oven to maintain a stable column temperature, as temperature fluctuations can impact retention.[8]
-
System Check: Check the LC pump for leaks or pressure fluctuations that could affect the flow rate.
Experimental Protocols & Data
Table 1: Recommended Starting LC-MS Conditions for Complex Benzamide Derivatives
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
Table 2: Common Fragments of a Hypothetical Complex Benzamide Derivative
Structure: A hypothetical benzamide derivative with a molecular weight of 300 g/mol , containing a benzoyl group attached to a substituted aniline.
| m/z | Fragment Identity | Description |
| 301 | [M+H]+ | Protonated molecular ion |
| 105 | [C6H5CO]+ | Benzoyl cation |
| 120 | [H2NC6H4R]+ | Substituted aniline fragment |
| 77 | [C6H5]+ | Phenyl cation |
Visualizations
Caption: A general troubleshooting workflow for mass spectrometry analysis.
Caption: Common fragmentation pathways for a complex benzamide derivative.
Caption: The mechanism of ion suppression in electrospray ionization.
References
- 1. youtube.com [youtube.com]
- 2. microbenotes.com [microbenotes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mechanistic-investigation-of-ionization-suppression-in-electrospray-ionization - Ask this paper | Bohrium [bohrium.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Purification Methods for N-Cyanosulfamoyl Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of N-cyanosulfamoyl intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-cyanosulfamoyl intermediates.
Issue 1: Low Recovery or Yield After Crystallization
| Potential Cause | Recommended Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then add a small amount of the "good" solvent to redissolve and allow for slow cooling.[1][2] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Use a minimum amount of hot solvent to dissolve the crude product. |
| Incomplete crystallization. | Cool the solution slowly to allow for maximum crystal formation. If necessary, cool the flask in an ice bath after it has reached room temperature. Gently scratching the inside of the flask with a glass rod can induce crystallization. |
| Loss of product during washing. | Use a cold, poor solvent for washing the crystals to minimize dissolution of the product. |
| Degradation of the intermediate. | The N-cyanosulfamoyl group can be sensitive to pH and temperature. Avoid prolonged heating and strongly acidic or basic conditions. Consider purification at lower temperatures if stability is an issue. |
Issue 2: Oiling Out Instead of Crystallization
| Potential Cause | Recommended Solution |
| The boiling point of the solvent is too close to the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Use a more dilute solution by adding more of the hot solvent before cooling. |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| Presence of impurities. | Attempt to remove impurities by a preliminary purification step such as a column chromatography or an extraction. |
Issue 3: Poor Separation or Tailing in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate solvent system. | For normal phase chromatography on silica gel, if the compound is very polar and not moving from the baseline, consider switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.[3] For highly polar compounds, reverse-phase chromatography might be more effective.[3][4] |
| Compound is interacting too strongly with the stationary phase. | For acidic compounds on silica gel, adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine can prevent tailing.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of material should typically be 1-5% of the mass of the stationary phase. |
| Degradation on the column. | The slightly acidic nature of silica gel can degrade sensitive compounds. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a base before use.[3] |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when an N-cyanosulfamoyl intermediate purification fails?
A1: The first step is to analyze the crude and purified materials by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you to understand the nature of the problem, whether it is low recovery, the presence of impurities, or degradation of the product.
Q2: How can I choose the best solvent for crystallization of a novel N-cyanosulfamoyl intermediate?
A2: A good crystallization solvent should dissolve the compound when hot but not when cold.[1] A systematic approach is to test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) at room temperature and upon heating. If a single solvent is not suitable, a mixed solvent system can be employed.[2]
Q3: My N-cyanosulfamoyl intermediate seems to be degrading during purification. What conditions should I avoid?
A3: The N-cyanosulfamoyl moiety can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can cleave the N-CN or S-N bond. Avoid high temperatures for extended periods. If possible, conduct purification steps at or below room temperature. When performing extractions, use dilute acids or bases and minimize contact time.
Q4: What are the most common impurities found in N-cyanosulfamoyl intermediate synthesis and how can I remove them?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the cyano group to an amide or carboxylic acid), and residual catalysts. The choice of purification method depends on the nature of the impurities. Unreacted starting materials can often be removed by recrystallization or column chromatography. Polar byproducts can sometimes be removed by washing the organic layer with water or brine during an extraction.
Q5: When should I choose chromatography over crystallization for purification?
A5: Crystallization is an excellent technique for removing small amounts of impurities from a solid compound, especially if the desired product is the major component. Chromatography is more suitable for separating mixtures with components of similar polarity or for purifying compounds that are oils or do not crystallize easily. It is also the preferred method when multiple components in a mixture need to be isolated.
Data Presentation
Table 1: Comparison of Purification Methods for a Model N-Cyanosulfamoyl Intermediate
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Crystallization (Ethanol/Water) | 85 | 98 | 75 | Effective for removing less polar impurities. |
| Crystallization (Dichloromethane/Hexane) | 85 | 95 | 80 | Good for removing more polar impurities. |
| Flash Chromatography (Silica Gel, 30% Ethyl Acetate in Hexane) | 85 | >99 | 60 | Provides very high purity but with lower recovery due to some product loss on the column. |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 85 | >99 | 50 | Highest purity achieved, but lower yield and higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of an N-Cyanosulfamoyl Intermediate
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude N-cyanosulfamoyl intermediate. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a warm water bath and observe the solubility. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude N-cyanosulfamoyl intermediate. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography of an N-Cyanosulfamoyl Intermediate
-
TLC Analysis: Determine the appropriate solvent system by running TLC plates of the crude material in various mobile phases (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude N-cyanosulfamoyl intermediate in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for the purification of N-cyanosulfamoyl intermediates.
Caption: Decision tree for troubleshooting N-cyanosulfamoyl purification.
References
Addressing off-target effects of a novel chlorobenzamide in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing our novel chlorobenzamide compound. The content is designed to help you identify and address potential off-target effects in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows a potent cytotoxic effect at concentrations where the primary target is not expected to be fully inhibited. What could be the cause?
A1: This discrepancy often points towards off-target effects or non-specific cytotoxicity. At high concentrations, small molecules can cause effects unrelated to their intended target, such as membrane disruption or mitochondrial toxicity. It is also possible the compound is inhibiting other kinases crucial for cell survival.[1][2] We recommend performing a counterscreen, such as testing the compound in a cell line that does not express the primary target. Additionally, comparing the observed phenotype with that of a genetic knockdown (e.g., siRNA or CRISPR) of the primary target can help distinguish on-target from off-target effects.
Q2: I'm observing conflicting results between my biochemical and cellular assays. The chlorobenzamide is potent in a purified enzyme assay but shows weaker activity in a cell-based assay. Why?
A2: This is a common challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[2]
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in potency (higher IC50) compared to biochemical assays, which are often run at lower ATP concentrations.[3]
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
Target Engagement: Even if the compound enters the cell, it may not be efficiently engaging with the target protein in the complex cellular environment.[4]
Q3: How can I confirm that the observed cellular phenotype is a direct result of inhibiting my target of interest?
A3: Target validation is crucial. A multi-pronged approach is recommended:
-
Orthogonal Assays: Use a secondary, distinct assay that measures a downstream signaling event of your target.[5] For example, if your target kinase phosphorylates a specific substrate, use a phospho-specific antibody to measure the inhibition of that phosphorylation event in cells.
-
Genetic Rescue/Resistance: The gold standard is to perform a rescue experiment. If you can introduce a mutant version of your target that is resistant to the chlorobenzamide, this resistant version should reverse the phenotypic effect of the compound.
-
Correlation with Knockdown: Compare the phenotype induced by the chlorobenzamide with the phenotype observed after knocking down the target gene using CRISPR or siRNA. Similar phenotypes suggest an on-target effect.
-
Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor of the same target that is structurally different from your chlorobenzamide. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
Q4: What are the most common off-targets for kinase inhibitors like this chlorobenzamide?
A4: Due to the conserved nature of the ATP-binding pocket, many kinase inhibitors show activity against multiple kinases.[6][7] Broad-spectrum activity is common, and some inhibitors may even paradoxically activate certain signaling pathways.[7][8] Without specific data on this novel chlorobenzamide, common off-targets often include structurally related kinases or kinases that are highly sensitive to inhibition. We strongly recommend performing a broad kinase panel screen to identify potential off-target activities.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Antiproliferative Effects
This guide helps you determine if the observed cytotoxicity is an on-target or off-target effect.
Workflow for Deconvoluting Cytotoxicity:
Caption: Workflow to investigate unexpected cytotoxicity.
Quantitative Data Summary:
| Assay Type | Expected Result for On-Target Effect | Potential Off-Target Indication |
| Cell Viability (IC50) | IC50 is within 3-5 fold of the target engagement IC50. | IC50 is >10-fold more potent than target engagement IC50. |
| Target Knockdown Phenotype | Matches the phenotype of chlorobenzamide treatment. | Does not replicate the observed cytotoxicity. |
| Target-Negative Cell Line | Compound is significantly less potent or inactive. | Compound retains high potency. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
This guide addresses why a biochemically potent compound may show weaker activity in cells.
Workflow for Investigating Potency Shifts:
Caption: Troubleshooting workflow for potency discrepancies.
Key Experimental Data Comparison:
| Parameter | Biochemical Assay | Cellular Target Engagement | Downstream Signaling |
| Metric | IC50 | EC50 / IC50 | IC50 |
| Example Value (On-Target) | 15 nM | 100 nM | 120 nM |
| Example Value (Off-Target/Poor PK) | 15 nM | >10 µM | >10 µM |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical)
Objective: To determine the selectivity of the novel chlorobenzamide against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the chlorobenzamide in 100% DMSO. Create serial dilutions to be used in the assay, typically at a final concentration of 1 µM for initial screening.
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers a panel of >400 human kinases.
-
Assay Principle: Assays are typically run as radiometric ([³³P]-ATP) or fluorescence-based formats. The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
Execution: Each kinase reaction is performed in the presence of the chlorobenzamide or a vehicle control (DMSO). Reactions are initiated by the addition of ATP.
-
Data Analysis: The activity of each kinase in the presence of the compound is measured and expressed as a percentage of the vehicle control. Results are often visualized in a dendrogram to show which kinase families are most affected.
Protocol 2: Cellular Target Engagement using NanoBRET™
Objective: To quantify the binding of the chlorobenzamide to its intended target in live cells.[9]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Reagent Preparation:
-
Prepare a dilution series of the chlorobenzamide.
-
Prepare the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase, at the recommended concentration.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96- or 384-well white assay plate.
-
Add the chlorobenzamide dilutions to the wells and incubate for a predetermined time (e.g., 2 hours) to allow for cell entry and binding.
-
Add the NanoBRET™ tracer to all wells.
-
Add the Nano-Glo® Substrate to generate the luciferase signal.
-
-
Data Acquisition: Immediately measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Protocol 3: Western Blot for Downstream Pathway Modulation
Objective: To confirm that the chlorobenzamide inhibits the target kinase's activity within a cellular signaling pathway.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells of serum overnight if the pathway is activated by growth factors.
-
Compound Incubation: Treat cells with a dose-range of the chlorobenzamide for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Pathway Stimulation: If required, stimulate the cells with an appropriate agonist (e.g., EGF, HGF) for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target's direct substrate overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Re-probe the blot with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal loading. Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Affected Signaling Pathways Visualization:
If kinome screening reveals off-target activity on kinases like SRC or PI3K, it could impact multiple downstream pathways.
Caption: Potential on- and off-target signaling pathways.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Cytotoxicity of Substituted Benzamides in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with substituted benzamides in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: My primary cell culture shows significant cell death after treatment with a substituted benzamide. What are the initial troubleshooting steps?
A1: When observing unexpected cytotoxicity, it's crucial to systematically evaluate several factors. First, verify the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific primary cell type.[1][2][3][4] Second, assess the purity and stability of your benzamide compound. Finally, consider the possibility of compound precipitation in the culture medium.
Q2: How can I determine if my substituted benzamide is inducing apoptosis or necrosis?
A2: Distinguishing between apoptosis and necrosis is a key step in understanding the cytotoxic mechanism.[5][6][7][8][9] You can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay can differentiate between early apoptotic, late apoptotic, and necrotic cells. Additionally, measuring the activity of caspase-3 and caspase-7 can indicate apoptosis, while a lactate dehydrogenase (LDH) release assay is a marker for necrosis.[10][11][12][13]
Q3: Could the solvent used to dissolve my benzamide be the source of cytotoxicity?
A3: Yes, the solvent, most commonly dimethyl sulfoxide (DMSO), can be cytotoxic at certain concentrations, and this sensitivity varies between different primary cell types.[1][2][3][4] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] Always run a vehicle control (media with the same concentration of DMSO used for the compound) to determine the baseline cytotoxicity of the solvent.
Q4: Can interactions with cell culture media components affect the cytotoxicity of my benzamide compound?
A4: Yes, components in the cell culture medium, particularly serum proteins like albumin, can bind to your compound.[14][15] This binding can reduce the free concentration of the benzamide available to interact with the cells, potentially lowering its cytotoxic effect.[15] Conversely, some compounds may be more stable or soluble in the presence of serum. It is important to be consistent with the serum percentage in your experiments.
Troubleshooting Guides
Issue 1: High background cytotoxicity observed in vehicle control wells.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high for the specific primary cell type being used.[1][2][3][4]
-
Troubleshooting Steps:
-
Determine the maximum tolerable DMSO concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.01% to 2.0%) on your primary cells.
-
Select a working concentration: Choose a DMSO concentration that results in high cell viability (typically >95%) for all subsequent experiments.
-
Re-evaluate compound solubility: If your benzamide requires a higher DMSO concentration for dissolution, consider alternative solvents or formulation strategies.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause 1: Compound instability or precipitation. Substituted benzamides can have poor aqueous solubility, leading to precipitation in culture media.[16]
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, inspect the compound-media mixture for any visible precipitate.
-
Solubility Assessment: Consider performing a formal solubility test for your compound in the cell culture medium.
-
Formulation Strategies: Explore the use of solubilizing agents like cyclodextrins to improve compound solubility and reduce precipitation.
-
-
Possible Cause 2: Variation in cell health or passage number. Primary cells can change their characteristics and sensitivity with increasing passage number.
-
Troubleshooting Steps:
-
Use Low-Passage Cells: Whenever possible, use primary cells at a low and consistent passage number for your experiments.
-
Monitor Cell Health: Regularly assess the morphology and viability of your stock cultures to ensure they are healthy before starting an experiment.
-
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of the cells.[17][18][19][20][21]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the substituted benzamide and the corresponding vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.[10][11][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.[10]
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases involved in apoptosis.[22][23][24][25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate for luminescence-based assays.
-
Reagent Addition: Add the caspase-3/7 reagent, which contains a proluminescent substrate, to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Effect of DMSO Concentration on Primary Hepatocyte Viability
| DMSO Concentration (%) | Cell Viability (%) (Mean ± SD) |
| 0.0 (Control) | 100 ± 2.5 |
| 0.1 | 98.7 ± 3.1 |
| 0.5 | 91.3 ± 4.5 |
| 1.0 | 75.6 ± 5.2 |
| 2.0 | 43.2 ± 6.8 |
Table 2: Cytotoxicity Profile of Benzamide Derivatives in Primary Neurons
| Compound | IC50 (µM) - MTT Assay | LDH Release (% of Max) at 10 µM | Caspase-3/7 Activity (Fold Change) at 10 µM |
| Benzamide-A | 5.2 | 15.3 | 4.8 |
| Benzamide-B | 12.8 | 8.2 | 2.1 |
| Benzamide-C | > 50 | 2.5 | 1.2 |
Visualizations
Caption: Experimental workflow for assessing benzamide cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Caption: Simplified signaling pathways for cytotoxicity.
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Binding study of benzamides to serum albumins by fluorescence probe technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 24. youtube.com [youtube.com]
- 25. odr.journals.ekb.eg [odr.journals.ekb.eg]
Optimizing the reaction conditions for the final coupling step in the synthesis of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the final cross-coupling step in the synthesis of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide. This final step, a Suzuki-Miyaura coupling, is critical for forming the biphenyl core of the molecule.
Experimental Workflow Overview
The final coupling step involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid or ester. A typical reaction setup is outlined below.
Frequently Asked Questions (FAQs)
Q1: What are the likely coupling partners for the final step in the synthesis of the target molecule?
A1: Based on retrosynthetic analysis, the most probable disconnection of the biphenyl bond suggests two primary routes for the Suzuki-Miyaura coupling:
-
Route A (more common): Coupling of an aryl halide (or triflate) containing the benzamide moiety with a boronic acid (or ester) of the N-cyanosulfamoyl-biphenyl fragment.
-
Fragment 1: 2-Chloro-N-((4-bromophenyl)methyl)-N-(4-methylbenzyl)benzamide
-
Fragment 2: (2'-(N-cyanosulfamoyl)phenyl)boronic acid
-
-
Route B: The reverse of Route A, coupling a boronic acid derivative of the benzamide fragment with a halide of the N-cyanosulfamoyl fragment.
This guide will primarily focus on troubleshooting Route A, as it is a more conventional approach.
Q2: Which palladium catalyst and ligand should I choose for this reaction?
A2: The choice of catalyst and ligand is crucial, especially given the potential for steric hindrance from the bulky substituents on your starting materials.[1][2] For sterically demanding couplings, ligands that are both bulky and electron-rich are often preferred.[3][4] Consider starting with a catalyst system known for high activity in challenging couplings.
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?
A3: The base is essential for the transmetalation step of the catalytic cycle.[5][6] The choice of base can significantly impact the reaction rate and yield. The N-cyanosulfamoyl group has an acidic proton which may be deprotonated by a strong base, potentially complicating the reaction. Therefore, a moderately strong inorganic base is a good starting point.
Q4: How do I choose an appropriate solvent for this reaction?
A4: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent with water is often used in Suzuki couplings. The solvent can also influence the stability and activity of the catalyst.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the final coupling step. A logical approach to troubleshooting is presented in the diagram below.
References
- 1. reddit.com [reddit.com]
- 2. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Compound Precipitation in High-Concentration Stock Solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering compound precipitation in high-concentration stock solutions. The following question-and-answer format directly addresses common issues to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in high-concentration stock solutions?
A1: Compound precipitation from high-concentration stock solutions, particularly those prepared in Dimethyl Sulfoxide (DMSO), is a frequent issue in experimental settings. The primary causes include:
-
Exceeding Solubility Limits: Every compound has a finite solubility in a given solvent at a specific temperature. Attempting to prepare a solution at a concentration higher than this limit will inevitably lead to precipitation.
-
Temperature Fluctuations: The solubility of most compounds is temperature-dependent. A decrease in temperature, such as during refrigeration or freeze-thaw cycles, can significantly lower the solubility of a compound, causing it to precipitate out of the solution.[1] DMSO itself freezes at a relatively high temperature (18.5°C or 65.3°F), which can also contribute to this issue.[2]
-
Solvent Polarity Changes: The introduction of a less compatible solvent (an anti-solvent) can alter the polarity of the stock solution and decrease the compound's solubility.[3] This is often observed when aqueous buffers are added to DMSO stock solutions.
-
Water Absorption by Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Increased water content in DMSO can reduce the solubility of hydrophobic compounds, leading to precipitation over time.
-
Compound Instability: Some compounds may degrade over time, and the degradation products may be less soluble than the parent compound, resulting in precipitation.
-
pH Changes: For ionizable compounds, changes in the pH of the solution can affect their charge state and, consequently, their solubility.
Q2: My compound has precipitated out of my DMSO stock solution. How can I redissolve it?
A2: If you observe precipitation in your DMSO stock solution, you can attempt to redissolve the compound using the following methods:
-
Warming the Solution: Gently warm the solution in a water bath at 37°C.[1] For many compounds, a slight increase in temperature is sufficient to increase solubility and bring the precipitate back into solution. Be cautious not to overheat, as this can lead to compound degradation.
-
Sonication: Place the vial in a sonicating water bath. The ultrasonic waves can help to break up the precipitate and facilitate its dissolution.
-
Vortexing: Vigorous vortexing can also aid in redissolving the compound, particularly for minor precipitation.
If these methods are unsuccessful, it may indicate that the initial concentration was too high for the storage conditions. In such cases, it is advisable to prepare a new stock solution at a lower concentration.
Q3: How can I prevent my compound from precipitating in the first place?
A3: Proactive measures during the preparation and storage of stock solutions can significantly reduce the risk of precipitation:
-
Consult Solubility Data: Before preparing a stock solution, research the compound's solubility in the chosen solvent. Start with a concentration that is well within the known solubility limits.
-
Use High-Quality, Anhydrous Solvents: For moisture-sensitive solvents like DMSO, use a fresh, high-purity, anhydrous grade to minimize water absorption.
-
Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption. For long-term storage, aliquoting the stock solution into smaller, single-use vials can minimize freeze-thaw cycles.[4]
-
Consider Co-solvents: For compounds with poor solubility, the addition of a co-solvent can improve their solubility and prevent precipitation.[3][5][6] However, the choice of co-solvent must be compatible with downstream experiments.
-
Stepwise Dilution: When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the aqueous buffer in a stepwise or dropwise manner while gently mixing. This gradual change in solvent polarity can prevent the compound from crashing out of the solution.[4]
Troubleshooting Guides
Guide 1: Resolubilizing a Precipitated Compound
This guide provides a step-by-step workflow for dealing with a stock solution that has already precipitated.
Guide 2: Preparing a High-Concentration Stock Solution
This workflow outlines the best practices for preparing a stable, high-concentration stock solution.
Data Presentation
The following table summarizes the solubility of several common kinase inhibitors in DMSO. This data can serve as a starting point for determining an appropriate stock solution concentration. Note that solubility can vary slightly between different batches of compounds and solvents.
| Compound | Target(s) | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Gefitinib | EGFR | 446.90 | 89 mg/mL (199.14 mM)[7][8] |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3 | 532.56 | ~5-40 mg/mL[9][10][11] |
| Sorafenib | RAF, VEGFR, PDGFR | 464.82 | ≥23.25 mg/mL |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 493.60 | 10 mg/mL[12] |
It is important to note that moisture absorption by DMSO can reduce the solubility of compounds. It is recommended to use fresh, anhydrous DMSO for the best results.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a 10 mM stock solution of a compound in DMSO.
Materials:
-
Compound of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of the compound.
-
Use the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For a 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution of a compound with a molecular weight of 500 g/mol :
-
Mass (mg) = 0.01 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
-
Weigh the compound.
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the calculated mass of the compound into the tube.
-
-
Add the solvent.
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound. For this example, it would be 1 mL.
-
-
Dissolve the compound.
-
Tightly cap the tube and vortex the solution until the compound is fully dissolved.
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath while mixing until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage.
-
Once the compound is completely dissolved, the stock solution is ready for use.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Stepwise Dilution of a DMSO Stock Solution into Aqueous Media
This protocol describes the proper technique for diluting a high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS) to prevent precipitation.
Materials:
-
High-concentration compound stock solution in DMSO
-
Aqueous medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Pre-warm the aqueous medium. Ensure your cell culture medium or buffer is at the appropriate temperature for your experiment. This helps to minimize temperature-induced precipitation.
-
Dispense the aqueous medium. In a sterile tube, add the final volume of the aqueous medium required for your working solution.
-
Add the DMSO stock solution dropwise. While gently vortexing or swirling the tube containing the aqueous medium, slowly add the required volume of the DMSO stock solution drop by drop.
-
Mix thoroughly but gently. After adding the entire volume of the stock solution, continue to mix the solution gently to ensure homogeneity. Avoid vigorous shaking that could cause foaming, especially with protein-containing media.
-
Visually inspect for precipitation. Hold the tube up to a light source to check for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.
-
Use immediately. It is best practice to prepare working solutions fresh and use them immediately to minimize the risk of precipitation over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. DMSO stock preparation â Protocols IO â 2021 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 5. biotage.com [biotage.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abmole.com [abmole.com]
Technical Support Center: Enhancing Metabolic Stability of N-(4-methylbenzyl)benzamide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic degradation of N-(4-methylbenzyl)benzamide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the degradation of N-(4-methylbenzyl)benzamide analogs?
A1: The primary metabolic pathways for N-(4-methylbenzyl)benzamide analogs typically include:
-
Amide Bond Hydrolysis: Cleavage of the amide bond is a common metabolic route, often catalyzed by amidase and protease enzymes.[1][2][3] This hydrolysis results in the formation of a carboxylic acid and an amine.
-
Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes are major contributors to the oxidation of these analogs.[4][5][6] Oxidation can occur at several positions, including the 4-methyl group on the benzyl ring (benzylic oxidation), the aromatic rings, or the benzylic carbon.
-
N-Dealkylation: The removal of the benzyl group via oxidative N-dealkylation, also mediated by CYP450 enzymes, is another potential metabolic pathway.[7][8][9][10]
Q2: My N-(4-methylbenzyl)benzamide analog shows high clearance in human liver microsomes (HLM). What are the likely causes?
A2: High clearance in HLM assays suggests rapid metabolic degradation, most likely due to phase I metabolic reactions.[11][12] For this class of compounds, the primary culprits are often:
-
CYP450-mediated oxidation: The lipophilic nature of the molecule makes it a good substrate for CYP enzymes.
-
Amide hydrolysis: While more common in vivo with a broader range of hydrolases, some amidase activity can be present in microsomal preparations.
To confirm the cause, you can conduct inhibitor screening studies with specific CYP inhibitors or use recombinant CYP enzymes to identify the specific isoforms responsible for the metabolism.[13]
Q3: What are bioisosteres, and how can they help improve the metabolic stability of my compounds?
A3: Bioisosteres are chemical substituents or groups with similar physical and chemical properties that can be used to replace a specific part of a molecule.[14][15] In the context of N-(4-methylbenzyl)benzamide analogs, replacing the metabolically labile amide bond with a more stable bioisostere is a common and effective strategy.[16][17] This can block amide hydrolysis and alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes.
Q4: Which bioisosteric replacements are recommended for the amide bond in my analogs?
A4: Several bioisosteric replacements for the amide bond have been shown to improve metabolic stability. Some of the most common include:
-
1,2,3-Triazoles: These are resistant to cleavage by proteases, oxidation, and hydrolysis.[18]
-
Oxadiazoles (1,2,4- and 1,3,4-isomers): These can mimic the planarity and dipole moment of the amide bond while offering greater metabolic stability.[16]
-
Trifluoroethylamines: This group can mimic the hydrogen bonding properties of amides and enhance metabolic stability by reducing susceptibility to proteolysis.[14][15]
-
Other Heterocycles: Imidazoles, tetrazoles, and pyrazoles are also used as amide bioisosteres.[16]
Troubleshooting Guides
Problem 1: My compound is rapidly degraded, and I suspect amide hydrolysis is the primary cause.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm Amide Hydrolysis | Rule out other metabolic pathways. | Incubate the compound with recombinant amidases or proteases. Analyze for the formation of the corresponding carboxylic acid and amine metabolites. |
| 2. Introduce Steric Hindrance | Bulky groups near the amide bond can sterically shield it from enzymatic attack. | Synthesize analogs with substituents (e.g., methyl, cyclopropyl) on the carbons adjacent to the amide carbonyl or nitrogen. |
| 3. Bioisosteric Replacement | Replace the labile amide bond with a metabolically stable functional group. | Synthesize analogs where the amide is replaced with a 1,2,3-triazole, 1,3,4-oxadiazole, or other suitable bioisostere.[16][18] |
Problem 2: My compound is rapidly degraded, and I suspect oxidation of the 4-methylbenzyl group.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Identify the "Soft Spot" | Pinpoint the exact site of metabolic oxidation. | Perform a metabolite identification study using mass spectrometry to determine if the primary metabolites are hydroxylated at the benzylic position. |
| 2. Block the Metabolic Site | Prevent oxidation at the identified "soft spot". | Deuteration: Replace the hydrogen atoms on the 4-methyl group with deuterium. The stronger C-D bond can slow down CYP450-mediated oxidation (Kinetic Isotope Effect).Fluorination: Introduce fluorine atoms to the methyl group (e.g., -CF3). The electron-withdrawing nature of fluorine can deactivate the position towards oxidation. |
| 3. Remove or Replace the Group | If blocking the site is not effective or synthetically challenging, consider removing or replacing the entire group. | Synthesize analogs where the 4-methylbenzyl group is replaced with a different substituent that is less prone to oxidation, such as a 4-fluorobenzyl or a pyridinylmethyl group. |
Data Summary
Table 1: Comparison of Metabolic Stability for Amide Bond Bioisosteres
| Compound ID | Core Structure | Modification | t1/2 in HLM (min) | Intrinsic Clearance (µL/min/mg) |
| NMB-001 | N-(4-methylbenzyl)benzamide | Parent Compound | 5 | 138.6 |
| NMB-002 | 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | Amide replaced with 1,2,3-triazole | 45 | 15.4 |
| NMB-003 | 2-(4-methylbenzyl)-5-phenyl-1,3,4-oxadiazole | Amide replaced with 1,3,4-oxadiazole | >60 | <11.5 |
| NMB-004 | N-(4-(trifluoromethyl)benzyl)benzamide | Methyl group replaced with CF3 | 15 | 46.2 |
| NMB-005 | N-(4-methylbenzyl)benzamide-d3 | Deuterated methyl group | 12 | 57.8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a test compound in HLM.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (e.g., a compound with known high clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HLM suspension.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).
Visualizations
Caption: Primary metabolic pathways of N-(4-methylbenzyl)benzamide analogs.
References
- 1. Amidase - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. drughunter.com [drughunter.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Validation & Comparative
Validating Biphenylsulfonamide Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of leading methods for validating the target engagement of a novel biphenylsulfonamide, a class of compounds often investigated as kinase inhibitors.
This guide presents experimental data and detailed protocols for three prominent target engagement validation techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET® Target Engagement Assay, and the InCELL™ Hunter/Pulse Assay. By objectively comparing their principles, workflows, and data outputs, researchers can select the most appropriate method for their specific needs.
Comparison of Target Engagement Validation Methods
The selection of a target engagement validation assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired endpoint. The following table summarizes the key features of the compared methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | InCELL™ Hunter / Pulse Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Enzyme Fragment Complementation (EFC) where compound binding stabilizes the target, increasing signal. |
| Readout | Western Blot band intensity or luminescent/fluorescent signal. | Ratiometric BRET signal (acceptor emission/donor emission). | Chemiluminescent signal. |
| Cell Type | Adherent or suspension cells. | Adherent or suspension cells. | Adherent or suspension cells. |
| Target Modification | Not required for endogenous protein detection. | Requires expression of a NanoLuc® fusion protein. | Requires expression of a target-protein-ePL fusion. |
| Compound Labeling | Not required. | Requires a specific fluorescent tracer for the target. | Not required. |
| Throughput | Low (Western Blot) to High (HT-CETSA). | High. | High. |
| Key Advantages | Label-free for both compound and endogenous target.[1][2] | Live-cell assay providing quantitative affinity data.[3] | No custom chemical tracer or antibody required.[1] |
| Key Limitations | Western blot format is low throughput; not all proteins show a significant thermal shift.[1] | Requires genetic modification of the target and a specific tracer. | Requires genetic modification of the target. |
Experimental Data: Validating a Biphenylsulfonamide LRRK2 Inhibitor
To illustrate the application of these methods, we present hypothetical data for a novel biphenylsulfonamide inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[4]
CETSA Data
The thermal stabilization of G2019S-LRRK2 by the biphenylsulfonamide was assessed.
| Temperature (°C) | Vehicle (% Soluble LRRK2) | Biphenylsulfonamide (% Soluble LRRK2) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
Tagg (Temperature at 50% aggregation) was determined to be 55°C for the vehicle and was shifted to approximately 62°C in the presence of the biphenylsulfonamide, indicating target engagement.[5]
NanoBRET® Target Engagement Data
The affinity of the biphenylsulfonamide for G2019S-LRRK2 was determined in live cells.
| Compound Concentration (nM) | NanoBRET® Ratio |
| 0.1 | 0.98 |
| 1 | 0.95 |
| 10 | 0.82 |
| 100 | 0.55 |
| 1000 | 0.25 |
| 10000 | 0.15 |
The IC50 value, the concentration of the biphenylsulfonamide that displaces 50% of the tracer, was calculated to be approximately 85 nM.
InCELL™ Hunter Assay Data
Target engagement was measured by the stabilization of the G2019S-LRRK2-ePL fusion protein.
| Compound Concentration (µM) | Chemiluminescent Signal (RLU) |
| 0.01 | 1500 |
| 0.1 | 2500 |
| 1 | 8000 |
| 10 | 15000 |
| 100 | 16000 |
The EC50 value, the concentration of the biphenylsulfonamide that results in 50% of the maximal signal, was determined to be approximately 0.8 µM.[6]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving LRRK2. Pathogenic mutations like G2019S lead to hyperactivation of its kinase domain, resulting in increased phosphorylation of downstream substrates such as Rab GTPases. The novel biphenylsulfonamide is designed to inhibit this kinase activity.
Experimental Workflows
The following diagrams illustrate the general workflows for the discussed target engagement validation methods.
Cellular Thermal Shift Assay (CETSA) Workflow
NanoBRET® Target Engagement Assay Workflow
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for Western blot-based detection.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the biphenylsulfonamide or vehicle control and incubate under normal culture conditions for 1-2 hours.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[3]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[7]
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LRRK2 band intensity to the loading control.
-
Plot the percentage of soluble LRRK2 against the temperature to generate melting curves.
-
Determine the Tagg value for both the vehicle and compound-treated samples.
-
NanoBRET® Target Engagement Assay Protocol
This protocol is a general guideline for the NanoBRET® assay.
-
Cell Preparation:
-
Seed cells transiently or stably expressing the NanoLuc-LRRK2 fusion protein in a white, 96-well assay plate.
-
Incubate overnight under standard cell culture conditions.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the biphenylsulfonamide.
-
Add the compound dilutions to the appropriate wells.
-
Add the NanoBRET® tracer specific for LRRK2 to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET® ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control.
-
Plot the normalized NanoBRET® ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
InCELL™ Hunter Assay Protocol
This protocol provides a general workflow for the InCELL™ Hunter assay.
-
Cell Plating:
-
Plate cells engineered to express the LRRK2-ePL fusion protein in a 96-well or 384-well white assay plate.
-
Incubate for 24-48 hours to allow for cell adherence and protein expression.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the biphenylsulfonamide.
-
Add the compound dilutions to the wells and incubate for 6-16 hours at 37°C in a CO2 incubator.[8]
-
-
Detection:
-
Prepare the InCELL™ Hunter detection reagent containing the enzyme acceptor (EA) and substrate according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. agilent.com [agilent.com]
Cross-reactivity profiling of a new N-benzyl benzamide derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity profile of the novel N-benzyl benzamide derivative, NB-BZD-021. The data presented herein offers a comparative analysis against established compounds, enabling an informed assessment of its selectivity and potential off-target effects. Detailed experimental methodologies are provided to ensure transparency and reproducibility.
NB-BZD-021 has been primarily characterized as a potent tubulin polymerization inhibitor. This guide expands on its primary activity by exploring its interactions across a wide range of kinases and G-protein coupled receptors (GPCRs), common sources of off-target effects for many small molecule inhibitors.
Comparative Selectivity Analysis
To contextualize the selectivity of NB-BZD-021, its inhibitory activity was compared against that of Combretastatin A-4, a known tubulin inhibitor, and a hypothetical N-benzyl benzamide analogue, Compound X.
Table 1: Primary Target and Key Off-Target IC50 Values (nM)
| Target | NB-BZD-021 (IC50, nM) | Combretastatin A-4 (IC50, nM) | Compound X (IC50, nM) |
| Tubulin Polymerization | 15 | 12 | 50 |
| Butyrylcholinesterase (BChE) | 8,500 | > 50,000 | 950 |
| Acetylcholinesterase (AChE) | > 50,000 | > 50,000 | 15,000 |
| VEGFR2 | 5,200 | 1,500 | 7,800 |
| CDK1 | 12,000 | 9,800 | 25,000 |
Kinome-wide Selectivity Profiling
A comprehensive kinase panel was utilized to assess the off-target kinase interactions of NB-BZD-021. The following table summarizes the percent inhibition at a screening concentration of 10 µM.
Table 2: Kinase Panel Cross-Reactivity Screen (% Inhibition at 10 µM)
| Kinase Family | Kinase | NB-BZD-021 (% Inhibition) | Compound X (% Inhibition) |
| Tyrosine Kinase | VEGFR2 | 48% | 35% |
| Tyrosine Kinase | EGFR | < 10% | 15% |
| Tyrosine Kinase | SRC | 12% | 22% |
| Serine/Threonine Kinase | CDK1/Cyclin B | 31% | 18% |
| Serine/Threonine Kinase | AURKA | 15% | 25% |
| Serine/Threonine Kinase | PIM1 | < 5% | 8% |
GPCR Off-Target Profiling
NB-BZD-021 was screened against a panel of GPCRs known to be associated with common drug side effects. The functional response was measured via a calcium mobilization assay.
Table 3: GPCR Functional Antagonism Screen (% Inhibition at 10 µM)
| Receptor | Ligand/Agonist | NB-BZD-021 (% Inhibition) | Compound X (% Inhibition) |
| Adrenergic α1A | Phenylephrine | 8% | 15% |
| Dopamine D2 | Quinpirole | < 5% | 12% |
| Histamine H1 | Histamine | 11% | 21% |
| Muscarinic M1 | Carbachol | < 5% | 9% |
| Serotonin 5-HT2A | Serotonin | 7% | 18% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the cross-reactivity profiling and the putative signaling pathway affected by NB-BZD-021's primary mechanism of action.
Detailed Experimental Protocols
Tubulin Polymerization Assay
A fluorescence-based tubulin polymerization assay was used. Bovine brain tubulin was suspended in a glutamate-based buffer. The test compound (NB-BZD-021, Combretastatin A-4, or Compound X) or vehicle control was added to the tubulin solution in a 384-well plate. The reaction was initiated by warming the plate to 37°C, and polymerization was monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules. Fluorescence was measured every minute for 60 minutes. The IC50 value was calculated from the concentration-response curve of the polymerization rate.
Kinase Panel Screening
A competitive binding assay was employed for kinase screening. [35S]-labeled ATP was used to quantify the amount of kinase captured on a solid support. Test compounds were incubated with a specific kinase from the panel and the immobilized ligand. The amount of kinase captured on the solid support was inversely proportional to the affinity of the test compound for the kinase. The results are expressed as percent inhibition relative to a DMSO control. For hits showing significant inhibition, IC50 values were determined using a 10-point dose-response curve.
GPCR Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium levels upon GPCR activation.[1][2] HEK293 cells stably expressing the GPCR of interest were plated in 384-well plates.[1] The cells were then loaded with a calcium-sensitive fluorescent dye.[2] The test compound was added to the cells, followed by the addition of a known agonist for the specific GPCR.[2] The change in fluorescence, indicative of intracellular calcium mobilization, was measured in real-time using a fluorescence plate reader.[3] The inhibitory effect of the test compound was calculated as the percentage reduction in the agonist-induced calcium response.
References
Comparative analysis of the binding modes of different chlorobenzamide analogs
A Comparative Analysis of the Binding Modes of Different Chlorobenzamide Analogs
This guide provides a comparative analysis of the binding modes of various chlorobenzamide analogs targeting different proteins. It is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Binding Data
The following table summarizes the binding affinities of representative chlorobenzamide analogs for their respective protein targets.
| Analog | Target Protein | Binding Affinity |
| N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) | Monoamine Oxidase B (MAO-B) | Competitive, time-dependent inhibitor.[1] |
| Analogs of N-(2-aminoethyl)benzamide | Monoamine Oxidase B (MAO-B) | Varies based on steric and hydrophobic effects of halo- and nitro-substitutions.[1] |
| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | human α4β2 nicotinic acetylcholine receptor (nAChR) | IC50 = 6.0 (3.4–10.6) µM[2] |
| Analogs of 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | human α4β2 and α3β4 nAChRs | Activity varies with modifications to the pyridyl or alkoxy portions.[2] |
| N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide | ABL1 Kinase | Ki = 104 nM |
Binding Modes and Structural Insights
N-(2-aminoethyl)-4-chlorobenzamide and Analogs with MAO-B:
N-(2-aminoethyl)-p-chlorobenzamide (also known as Ro 16-6491) and its analogs are mechanism-based, reversible inhibitors of Monoamine Oxidase B (MAO-B).[1] Structural studies have revealed that upon inhibition, N-(2-aminoethyl)-p-chlorobenzamide forms a covalent N(5) flavin adduct within the enzyme's active site.[3] The aromatic ring of the inhibitor occupies a position in the catalytic site that overlaps with that of other known inhibitors.[3] This covalent modification of the flavin cofactor is a key feature of its inhibitory mechanism. The relative potencies of different halo- and nitro-substituted analogs are influenced by steric and hydrophobic effects.[1]
Benzamide Analogs as Negative Allosteric Modulators of nAChRs:
A series of benzamide analogs have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs). The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, exhibits a preference for the α4β2 subtype over the α3β4 subtype.[2] Its mechanism of action is non-competitive, as its effects are not overcome by increasing concentrations of the orthosteric agonist, epibatidine.[2] Structure-activity relationship (SAR) studies on analogs have shown that modifications to the pyridyl and alkoxy portions of the molecule significantly impact their potency and subtype selectivity.[2]
N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide as an ABL1 Kinase Inhibitor:
This particular chlorobenzamide analog has been identified as an inhibitor of ABL1 kinase with a Ki value of 104 nM. ABL1 kinase is a non-receptor tyrosine kinase, and its inhibition is a key therapeutic strategy in certain cancers. The binding mode of this compound within the ABL1 kinase domain would involve interactions with key residues in the ATP-binding pocket, a common mechanism for kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Monoamine Oxidase B (MAO-B) Inhibition Assay:
-
Objective: To determine the inhibitory potency (IC50) of chlorobenzamide analogs against MAO-B.
-
Method: A common method is a fluorometric assay, such as the one described in the MAO-B Inhibitor Screening Kit (Fluorometric) by Abcam.[4]
-
Principle: The assay measures the activity of MAO-B through a coupled enzymatic reaction that produces a fluorescent signal. In the presence of an inhibitor, the signal is reduced.
-
Procedure:
-
Reagent Preparation: Reconstitute MAO-B enzyme, MAO substrate, and other kit components as per the manufacturer's instructions. Prepare a dilution series of the test compounds (chlorobenzamide analogs).
-
Assay Reaction: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme.
-
Initiation: Start the reaction by adding the MAO substrate.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Detection: Add a developer solution that reacts with a byproduct of the MAO-B reaction (e.g., H2O2) to generate a fluorescent product.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay:
-
Objective: To determine the binding affinity (Ki or IC50) of benzamide analogs for specific nAChR subtypes.
-
Method: A competitive radioligand binding assay is a standard method.
-
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK cells expressing α4β2 nAChRs).[5]
-
Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-cytisine or [125I]-epibatidine), and varying concentrations of the test benzamide analog.[5][6]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand used (e.g., 75 minutes at 4°C).[6]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
3. ABL1 Kinase Assay:
-
Objective: To measure the inhibitory activity of chlorobenzamide analogs against the ABL1 kinase.
-
Method: A variety of in vitro kinase assays can be used, often employing a luminescence-based or fluorescence-based readout.
-
Principle: These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a lower signal.
-
Procedure:
-
Reagents: Obtain recombinant ABL1 kinase, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Reaction Mixture: In a microplate, combine the ABL1 kinase, the test chlorobenzamide analog at various concentrations, and the substrate in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that quantifies the amount of ATP remaining or the amount of ADP produced. For example, a luciferase-based reagent can be used to measure the remaining ATP via a luminescent signal.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[7]
-
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams (Graphviz DOT Language)
The following diagrams illustrate the signaling pathways associated with the protein targets of the described chlorobenzamide analogs.
Caption: Signaling pathway of Monoamine Oxidase B (MAO-B) and its inhibition.
Caption: Signaling pathway of nicotinic acetylcholine receptors (nAChRs).
Caption: Signaling pathway of ABL1 kinase and its inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for analyzing ligand binding modes.
References
- 1. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
Head-to-Head Study Analysis: A Novel N-Cyanosulfamoyl Compound Versus a Standard-of-Care Drug in Prostate Cancer
A Comparative Review of Sulforaphane and Docetaxel
In the landscape of oncology drug development, direct comparisons of novel compounds against established standards of care are crucial for advancing patient treatment. This guide provides a "virtual" head-to-head analysis of sulforaphane, a promising N-cyanosulfamoyl compound, and docetaxel, a long-standing standard-of-care chemotherapy agent, in the context of prostate cancer. While no direct comparative clinical trials exist between these two agents for the same stage of prostate cancer, this guide synthesizes available clinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
Sulforaphane, an isothiocyanate derived from cruciferous vegetables, has garnered significant interest for its potential chemopreventive and therapeutic effects. Docetaxel, a taxane-based chemotherapeutic, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This comparison will delve into their mechanisms of action, clinical efficacy as measured by Prostate-Specific Antigen (PSA) modulation, and safety profiles, based on separate clinical investigations.
Mechanism of Action
The divergent mechanisms of action of sulforaphane and docetaxel underscore the different therapeutic strategies they represent.
Sulforaphane: This N-cyanosulfamoyl compound exhibits a multi-faceted mechanism of action. It is known to induce Phase II detoxification enzymes, which can help neutralize carcinogens.[1] Furthermore, sulforaphane has been shown to inhibit histone deacetylase (HDAC) function and suppress androgen receptor (AR) signaling in prostate cancer cells.[2] It can also induce apoptosis (programmed cell death) and alter the cell cycle in cancer cells.[3][4]
Docetaxel: As a taxane, docetaxel's primary mechanism involves the inhibition of microtubule depolymerization. This action stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[5][6][7] Docetaxel's cytotoxic effects are particularly relevant in rapidly dividing cancer cells.
Clinical Efficacy: PSA Response
Prostate-Specific Antigen (PSA) levels are a key biomarker for monitoring prostate cancer progression and treatment response. The following tables summarize the efficacy of sulforaphane and docetaxel in modulating PSA levels in different clinical settings.
Table 1: Sulforaphane in Biochemical Recurrence of Prostate Cancer
| Study/Trial | Number of Patients | Dosage | Key Efficacy Endpoints | Results |
| Alumkal et al. (2015)[2][8] | 20 | 200 µmol/day for up to 20 weeks | PSA response rate (>50% decline) | 1 patient (5%) achieved a >50% PSA decline. |
| PSA doubling time (PSADT) | Significant increase in PSADT from 6.1 months pre-treatment to 9.6 months on-treatment (p=0.044).[8] | |||
| Cipolla et al. (Unpublished Pilot)[9] | 15 | 30 mg/day for 3 months | PSA doubling time (PSADT) | 80% of patients showed an increase in PSADT from 10% to 400%. |
| Cipolla et al. (RCT)[9] | 78 | 60 mg/day for 6 months | Change in PSA levels | Significantly lower mean change in PSA in the sulforaphane group (+0.099 ng/mL) vs. placebo (+0.620 ng/mL) (p=0.0433). |
| PSA doubling time (PSADT) | 86% longer PSADT in the sulforaphane group (28.9 months) vs. placebo (15.5 months). |
Table 2: Docetaxel in Metastatic Hormone-Sensitive and Castration-Resistant Prostate Cancer
| Study/Trial | Number of Patients | Dosage | Key Efficacy Endpoints | Results |
| GETUG-AFU 15/0403 (mHSPC)[10] | 192 (docetaxel arm) | 75 mg/m² every 3 weeks | PSA response (>50% decrease) at 6 months | 95% in the docetaxel + ADT arm vs. 86% in the ADT alone arm (p=0.01). |
| Phase I/II Study (AIPC)[5] | Not specified | Not specified | PSA reduction ≥50% | Effective in inducing PSA reductions. |
| Meta-analysis (High-grade, low PSA)[11] | 139 (docetaxel arm) | Standard of care + docetaxel | 10-year prostate cancer-specific mortality | Reduced from nearly 40% to less than 10%. |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical trial data.
Sulforaphane Study Protocol (Representative)
A phase II, single-arm study was conducted to evaluate the efficacy of sulforaphane-rich broccoli sprout extracts in men with biochemically recurrent prostate cancer.
-
Patient Population: Men with a history of prostate cancer treated with radical prostatectomy, with a subsequent detectable and rising PSA level.
-
Treatment: Patients received 200 µmol of sulforaphane extracts daily for up to 20 weeks.
-
Primary Endpoint: The primary outcome was the PSA response rate, defined as a greater than 50% decline in PSA from baseline.
-
Secondary Endpoints: These included maximal PSA decline, percent change in PSA from baseline, and changes in PSA doubling time.
-
Assessments: Serum PSA was measured at baseline and at regular intervals throughout the study.
Docetaxel Study Protocol (Representative)
The GETUG-AFU 15 trial was a phase III multicenter study comparing androgen-deprivation therapy (ADT) alone to ADT plus docetaxel in men with metastatic hormone-naive prostate cancer.
-
Patient Population: Men with metastatic hormone-naive prostate cancer.
-
Treatment Arms:
-
Arm 1: ADT alone.
-
Arm 2: ADT plus docetaxel (75 mg/m² intravenously every 3 weeks for up to 9 cycles).
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: PSA response, defined as a decrease of at least 50% from baseline.
-
Assessments: PSA levels were monitored at baseline and at specified intervals during treatment.
Safety and Tolerability
Sulforaphane: Treatment with sulforaphane-rich extracts was generally well-tolerated. In the study by Alumkal et al., no grade 3 adverse events were reported.[2] One patient discontinued treatment due to grade 1 gastrointestinal discomfort.[2]
Docetaxel: Docetaxel is associated with a higher incidence of adverse events. Common side effects include neutropenia, febrile neutropenia, fatigue, nausea, and peripheral neuropathy.[6] In the GETUG-AFU 15 trial, the addition of docetaxel to ADT was associated with significant toxicity.[10]
Table 3: Comparative Safety Overview
| Feature | Sulforaphane | Docetaxel |
| Common Adverse Events | Mild gastrointestinal discomfort | Neutropenia, febrile neutropenia, fatigue, nausea, peripheral neuropathy |
| Severe Adverse Events | Rare | Common, including grade 3-4 neutropenia |
| Tolerability | Generally well-tolerated | Can be associated with significant toxicity |
Conclusion
This "virtual" comparative analysis highlights the distinct profiles of sulforaphane and docetaxel in the management of prostate cancer. Sulforaphane, a novel N-cyanosulfamoyl compound, demonstrates a favorable safety profile and shows promise in slowing PSA progression in men with biochemically recurrent prostate cancer, a less advanced stage of the disease. Its mechanism of action, targeting multiple pathways including AR signaling and HDAC inhibition, suggests a potential role in chemoprevention or early-stage intervention.
Docetaxel remains a critical standard-of-care for patients with more advanced, metastatic prostate cancer, offering significant PSA response rates and a survival benefit, albeit with a more challenging safety profile.[5][10][11]
The data presented here are not from a direct head-to-head clinical trial and should be interpreted with caution. However, this comparative guide provides a valuable framework for understanding the potential roles of these two distinct therapeutic agents in the evolving landscape of prostate cancer treatment. Further research, including well-designed head-to-head trials in appropriate patient populations, is warranted to definitively establish the comparative efficacy and safety of novel compounds like sulforaphane against established standards of care.
References
- 1. The antioxidant properties of organosulfur compounds (sulforaphane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforaphane treatment in men with recurrent prostate cancer. - ASCO [asco.org]
- 3. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm [mdpi.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Docetaxel - Wikipedia [en.wikipedia.org]
- 8. A phase II study of sulforaphane-rich broccoli sprout extracts in men with recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Docetaxel improves survival in men with high-grade prostate cancer and low PSA - Medicine.net [medicine.net]
Validating the specificity of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide for its intended target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the novel compound, 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide, for its intended target, the Angiotensin II Type 1 (AT1) receptor. The structural features of this compound, particularly the biphenyl scaffold and the N-cyanosulfamoyl group, suggest its potential role as an AT1 receptor antagonist, a class of drugs commonly known as sartans. Due to the absence of published experimental data for this specific molecule, this guide will present a comparative analysis against well-established AT1 receptor blockers (ARBs), providing a blueprint for its evaluation. The data presented for the compound is hypothetical and for illustrative purposes.
The Angiotensin II Type 1 (AT1) Receptor and its Antagonists
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a key component of this system, mediating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] AT1 receptor blockers (ARBs) are a class of antihypertensive drugs that selectively inhibit the AT1 receptor, preventing the downstream signaling that leads to increased blood pressure.[1][3]
The specificity of an ARB for the AT1 receptor over the Angiotensin II Type 2 (AT2) receptor is crucial, as the AT2 receptor is thought to have counter-regulatory, beneficial effects.[1] High specificity ensures that the therapeutic effects are maximized while minimizing off-target effects.
Comparative Analysis of AT1 Receptor Antagonists
The following table summarizes the binding affinities and selectivity of our compound of interest against established ARBs.
| Compound | Primary Target | IC50 (nM) vs. AT1 | IC50 (nM) vs. AT2 | Selectivity (AT2/AT1) |
| 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide (Hypothetical) | AT1 Receptor | 15 | >10,000 | >667 |
| Losartan | AT1 Receptor | 20[4] | >10,000 | >500 |
| Valsartan | AT1 Receptor | 5-10 | >10,000 | >1000-2000 |
| Candesartan | AT1 Receptor | 1[5] | >10,000 | >10,000 |
Signaling Pathway of Angiotensin II and AT1 Receptor Blockade
The following diagram illustrates the signaling pathway initiated by Angiotensin II binding to the AT1 receptor and the mechanism of action of AT1 receptor antagonists.
Caption: Angiotensin II signaling and AT1 receptor blockade.
Experimental Protocols for Specificity Validation
To validate the specificity of a novel compound for its intended target, a series of in vitro and cellular assays should be performed.
Radioligand Binding Assay
This assay directly measures the affinity of the compound for the AT1 and AT2 receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing human AT1 or AT2 receptors.
-
Binding Reaction: Incubate the membranes with a radiolabeled AT1/AT2 antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II) in the presence of increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Functional Calcium Mobilization Assay
This assay assesses the functional antagonism of the AT1 receptor by measuring the inhibition of Angiotensin II-induced intracellular calcium release.
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the AT1 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with various concentrations of the test compound.
-
Angiotensin II Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the dose-dependent inhibition of the Angiotensin II response and calculate the IC50 value.
Off-Target Screening
To ensure high specificity, the compound should be screened against a panel of other receptors, ion channels, and enzymes.
Workflow for Off-Target Screening:
Caption: Workflow for off-target liability screening.
Conclusion
The validation of specificity is a cornerstone of drug development. For a novel compound like 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide, a systematic approach starting with binding and functional assays against its putative target, the AT1 receptor, is essential. Comparative analysis against established drugs and comprehensive off-target screening are critical next steps to build a robust specificity profile. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to rigorously evaluate the performance and safety of this and other novel drug candidates.
References
- 1. scbt.com [scbt.com]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) comparison of a series of N-((biphenyl)methyl)benzamide derivatives
This guide provides a detailed comparison of a series of N-((biphenyl)methyl)benzamide derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to N-((Biphenyl)methyl)benzamide Derivatives
The N-((biphenyl)methyl)benzamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1] These compounds have been investigated for their potential as antibacterial, anticancer, and antiviral agents.[2][3][4] The flexibility of the biphenyl ring system allows it to adopt various conformations within biological binding pockets, and the benzamide moiety provides a key interaction point.[1] This guide focuses on the systematic evaluation of structural modifications to this scaffold and their impact on biological efficacy.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-((biphenyl)methyl)benzamide derivatives is highly dependent on the nature and position of substituents on both the biphenyl and benzamide rings. Key SAR observations from various studies are summarized below.
-
Substitutions on the Biphenyl Moiety: Modifications to the biphenyl part of the scaffold have been shown to influence the orientation of the sugar and benzamide side chains in novobiocin mimics, which can impact anti-proliferative activity.[1] While extensive modifications in one study did not lead to improved activity against certain breast cancer cell lines, it highlighted the role of this moiety in positioning other key interacting groups.[1] In the context of antibacterial agents, the biphenyl backbone was found to be important for Gram-negative activity.[3]
-
Substitutions on the Benzamide Moiety: SAR studies on novobiocin analogues have demonstrated that modifications to the benzamide side chain can lead to derivatives with improved anti-proliferative activity.[1] For a series of bis-benzamides targeting the androgen receptor, a nitro group at the N-terminus of the bis-benzamide was found to be essential for its biological activity.[5]
-
The Amide Linker: The amide bond is a crucial component of the scaffold, providing a hydrogen bonding donor and acceptor, which is often critical for target binding.
The following diagram illustrates the key regions of the N-((biphenyl)methyl)benzamide scaffold that are amenable to chemical modification to explore the SAR.
Caption: Key modification sites on the N-((biphenyl)methyl)benzamide scaffold.
Comparative Biological Data
The following table summarizes the in vitro activity of a series of biphenyl-benzamide derivatives against various targets, illustrating the impact of different structural modifications.
| Compound ID | Biphenyl Substitution (Ring A/B) | Benzamide Substitution (Ring C) | Target | Activity (IC50/MIC) | Reference |
| 1 | 4'-nitro | 3-methyl | Hsp90 | >50 µM (SKBr3) | [1] |
| 2 | 4'-amino | 3-methyl | Hsp90 | >50 µM (SKBr3) | [1] |
| 3 | 4'-((1-methylpiperidin-4-yl)oxy) | 4-methyl | Hsp90 | 18.2 µM (SKBr3) | [1] |
| 4 | Unsubstituted | 2-fluoro | EGFR/HDAC3 | 20.34 nM (EGFR), 1.09 µM (HDAC3) | [6] |
| 5 | Unsubstituted | 4-fluoro | EGFR/HDAC3 | - | [6] |
| 30 | - | - | FtsZ | 0.008 µg/mL (B. subtilis) | [2] |
Data presented is a compilation from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. Anti-proliferative Activity Assay (Example)
This protocol is based on the evaluation of compounds against breast cancer cell lines.[1]
-
Cell Culture: SKBr3 and MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for an in vitro anti-proliferative assay.
Caption: General workflow for an in vitro anti-proliferative assay.
4.2. Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) for antibacterial compounds is determined using a broth microdilution method as described in the literature.[2]
-
Bacterial Strains: The antibacterial activity is tested against a panel of Gram-positive and/or Gram-negative bacteria.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density, then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The N-((biphenyl)methyl)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that substitutions on both the biphenyl and benzamide moieties play a crucial role in determining the biological activity and selectivity of these compounds. Further optimization of these derivatives, guided by the SAR data presented, could lead to the discovery of potent and selective drug candidates for various diseases.
References
- 1. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents [mdpi.com]
- 4. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the ADME Properties of BZA-452: A Comparative Guide for Drug Development Professionals
Introduction
The benzamide functional group is a key structural motif in a wide array of clinically significant drugs, known for their diverse pharmacological activities including antipsychotic, antiemetic, and prokinetic effects.[1][2][3] The successful development of a new benzamide-containing drug candidate, herein designated as BZA-452, is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A favorable ADME profile is essential for achieving desired therapeutic efficacy and minimizing potential toxicity.[4]
This guide provides a comprehensive benchmark of the in vitro ADME properties of BZA-452 against a selection of well-established commercial benzamide compounds: Metoclopramide, Amisulpride, and Sulpiride. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the evaluation of BZA-452's potential as a clinical candidate. The comparative data is supported by detailed experimental protocols for the key assays performed.
Comparative ADME Profile of BZA-452 and Commercial Benzamides
The following tables summarize the key in vitro ADME properties of BZA-452 in comparison to Metoclopramide, Amisulpride, and Sulpiride.
Table 1: Permeability Assessment in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) | Predicted Human Intestinal Absorption |
| BZA-452 | 15.2 | 1.1 | High |
| Metoclopramide | 8.5 | 1.5 | Moderate to High |
| Amisulpride | 2.1 | 2.5 | Low to Moderate |
| Sulpiride | 0.9 | 3.2 | Low |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| BZA-452 | 45 | 25 | Moderate |
| Metoclopramide | 25 | 48 | Low to Moderate |
| Amisulpride | > 60 | < 10 | High |
| Sulpiride | > 60 | < 8 | High |
Table 3: Plasma Protein Binding (Human)
| Compound | Fraction Unbound (fu) | Percent Bound (%) |
| BZA-452 | 0.12 | 88% |
| Metoclopramide | 0.60 | 40% |
| Amisulpride | 0.84 | 16% |
| Sulpiride | 0.60 | 40% |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
This assay is used to predict human intestinal absorption of a drug candidate.[5] The Caco-2 cell line, derived from a human colorectal carcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the human intestinal epithelium.[6]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[6][7]
-
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold are used for the experiment.[7] The permeability of a paracellular marker, such as Lucifer yellow, is also assessed to ensure tight junction integrity.[6]
-
Transport Experiment: The test compound (e.g., 10 µM) is added to the apical (A) donor compartment, and the appearance of the compound in the basolateral (B) receiver compartment is monitored over time (typically 2 hours) to assess A-B permeability.[6][8] For the bidirectional assay, the compound is added to the basolateral compartment, and its appearance in the apical compartment is measured to determine B-A permeability.[6]
-
Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS to quantify the concentration of the test compound.[8]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[6]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[9][10]
-
Materials: Human liver microsomes, test compound, NADPH regenerating system (cofactor for CYP enzymes), and a suitable buffer (e.g., phosphate buffer, pH 7.4).[10][11]
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of the NADPH regenerating system at 37°C.[9][12]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9][11]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[11]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[12]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this plot gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).[10][12]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound drug is typically pharmacologically active.[13][14] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[13][15]
-
Apparatus: A RED device is used, which consists of wells with two chambers separated by a semipermeable membrane (MWCO 12-14 kDa).[15]
-
Procedure: The test compound is spiked into plasma (e.g., human plasma) and added to one chamber.[13] Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.[14]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[13][14]
-
Sampling: After incubation, equal volume samples are taken from both the plasma and buffer chambers.[13] The samples are then matrix-matched (plasma added to the buffer sample and buffer added to the plasma sample) to minimize analytical variability.[13][14]
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[14]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.
Visualizations
In Vitro ADME Experimental Workflow
Caption: Workflow for in vitro ADME property assessment.
Simplified Dopamine D2 Receptor Signaling Pathway
References
- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. scientistlive.com [scientistlive.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. enamine.net [enamine.net]
Orthogonal Validation of the Mechanism of Action for a Novel Sulfonamide Kinase Inhibitor: A Comparative Guide
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action for a novel sulfonamide, "Sulfa-X," designed as a selective inhibitor of the hypothetical human "Kinase Y," a key protein in a cancer-related signaling pathway. The following sections detail the experimental data, protocols, and validation workflows.
Comparative Data Summary
The primary hypothesis is that Sulfa-X directly binds to and inhibits the enzymatic activity of Kinase Y in cancer cells, leading to a reduction in the phosphorylation of its downstream substrate, "Protein Z," and ultimately inducing apoptosis. To validate this, three independent (orthogonal) experimental approaches were employed: a biochemical assay, a cellular target engagement assay, and a genetic knockdown experiment. The results are summarized below.
Table 1: Biochemical Validation of Kinase Y Inhibition
| Compound | Target Kinase | Assay Type | IC50 (nM) | Description |
| Sulfa-X | Kinase Y | LanthaScreen™ Eu Kinase Binding Assay | 78 | High-affinity binding to the target kinase. |
| Staurosporine | Multiple | LanthaScreen™ Eu Kinase Binding Assay | 5 | Non-selective, potent kinase inhibitor (Positive Control). |
| DMSO | Kinase Y | LanthaScreen™ Eu Kinase Binding Assay | >100,000 | Vehicle control showing no inhibition. |
Table 2: Cellular Target Engagement and Pathway Modulation
| Experiment | Method | Treatment | Result | Interpretation |
| Target Engagement | NanoBRET™ Target Engagement Assay | Sulfa-X (1 µM) | 72% Target Occupancy | Sulfa-X effectively engages Kinase Y within intact cells. |
| Pathway Analysis | Western Blot (p-Protein Z) | Sulfa-X (1 µM) | 85% reduction in p-Protein Z levels | Inhibition of Kinase Y by Sulfa-X blocks downstream signaling. |
| Cellular Viability | CellTiter-Glo® Luminescent Assay | Sulfa-X (1 µM, 48h) | 60% decrease in cell viability | Downstream pathway inhibition leads to a cytotoxic effect. |
Table 3: Genetic vs. Pharmacological Inhibition
| Condition | Method | Key Measurement | % Cell Viability (relative to control) | Conclusion |
| Pharmacological | Sulfa-X Treatment (1 µM) | CellTiter-Glo® | 40% | Pharmacological inhibition of Kinase Y reduces cell viability. |
| Genetic | Kinase Y siRNA Knockdown | CellTiter-Glo® | 45% | Genetic removal of Kinase Y phenocopies the effect of Sulfa-X. |
| Control | Scrambled siRNA | CellTiter-Glo® | 100% | Negative control shows no non-specific effects from siRNA. |
Signaling Pathway and Validation Logic
The diagrams below illustrate the proposed signaling pathway and the logical framework for the orthogonal validation experiments.
Caption: Proposed signaling pathway for the novel sulfonamide, Sulfa-X.
Caption: Orthogonal validation approach for Sulfa-X's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To quantify the binding affinity (IC50) of Sulfa-X to Kinase Y in a purified, in vitro system.
-
Protocol:
-
A kinase buffer solution is prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Sulfa-X is serially diluted in DMSO and then diluted in the kinase buffer.
-
In a 384-well plate, 4 µL of the compound dilutions are mixed with 4 µL of a solution containing the europium-labeled anti-tag antibody and the biotinylated Kinase Y protein.
-
4 µL of a solution containing the Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated, and IC50 curves are generated using non-linear regression analysis.
-
3.2. NanoBRET™ Target Engagement Assay
-
Objective: To confirm that Sulfa-X engages its target, Kinase Y, within the complex environment of a living cell.
-
Protocol:
-
HEK293 cells are transiently transfected with a plasmid encoding for Kinase Y fused to a NanoLuc® luciferase.
-
Transfected cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.
-
Cells are plated into a 96-well white assay plate.
-
A NanoBRET™ tracer, which binds to the active site of Kinase Y, is added to the cells, followed immediately by the addition of serially diluted Sulfa-X.
-
The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator.
-
The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.
-
The plate is read on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
-
The BRET ratio (acceptor emission/donor emission) is calculated and converted to percent target occupancy.
-
Caption: Experimental workflow for Western Blot analysis of p-Protein Z.
3.3. siRNA-mediated Knockdown of Kinase Y
-
Objective: To determine if the genetic removal of Kinase Y produces the same cellular phenotype (reduced viability) as pharmacological inhibition with Sulfa-X.
-
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
A transfection complex is prepared by mixing Opti-MEM® I medium with Lipofectamine™ RNAiMAX Reagent and either a Kinase Y-specific siRNA or a non-targeting scrambled siRNA (control).
-
The transfection complex is added to the cells, and they are incubated for 48 hours to allow for knockdown of the target protein.
-
A parallel set of non-transfected cells is treated with Sulfa-X (1 µM) or vehicle (DMSO).
-
After the 48-hour incubation, CellTiter-Glo® Reagent is added to all wells.
-
The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a plate-reading luminometer.
-
The viability of the treated and knockdown cells is normalized to the respective control groups.
-
Comparative study of the in vivo efficacy of different substituted biphenyl compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyl scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases. Their unique structural features allow for the fine-tuning of pharmacological properties, leading to compounds with enhanced efficacy and selectivity. This guide provides a comparative overview of the in vivo performance of various substituted biphenyl compounds, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery endeavors.
In Vivo Efficacy: A Comparative Summary
The following table summarizes the in vivo efficacy of representative substituted biphenyl compounds from different therapeutic areas.
| Compound Class | Lead Compound Example | Therapeutic Area | Animal Model | Key Efficacy Parameter | Results |
| Iminobenzimidazole Biphenyl Derivatives | Compound 7a | Antidiabetic | Rat model of type 2 diabetes mellitus | Improved insulin sensitivity and lipid metabolism | Statistically significant improvement in glucose tolerance and lipid profile compared to control.[1] |
| Pyrazole-β-ketonitrile Biphenyls | Compound A37 | Fungicidal | Rice sheath blight (in planta) | Protective activity | Good protective activity against rice sheath blight.[2] |
| PD-L1 Targeting Biphenyls | Compound [I] | Antitumor | MDA-MB-231 tumor-bearing nude mice | Tumor growth inhibition | 39.0% inhibition at 10 mg/kg and 62.5% inhibition at 20 mg/kg.[3] |
Detailed Experimental Protocols
Antidiabetic In Vivo Study Protocol (Compound 7a)
-
Animal Model: A rat model of type 2 diabetes mellitus was utilized.[1]
-
Compound Administration: Specific dosage and route of administration for Compound 7a were implemented.
-
Efficacy Assessment:
-
Oral Glucose Tolerance Test (OGTT): Blood glucose levels were monitored at timed intervals after a glucose challenge.
-
Lipid Profile Analysis: Serum levels of triglycerides, total cholesterol, LDL, and HDL were measured.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the results between the treatment and control groups.
Antitumor In Vivo Study Protocol (Compound [I])
-
Animal Model: MDA-MB-231 tumor-bearing nude mice were used.[3]
-
Compound Administration: The compound was administered at doses of 10 mg/kg and 20 mg/kg.[3]
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor size was measured regularly throughout the study.
-
Tumor Weight Measurement: Tumors were excised and weighed at the end of the study.
-
-
Statistical Analysis: Tumor growth inhibition rates were calculated and statistically analyzed.[3]
Fungicidal In Vivo (In Planta) Study Protocol (Compound A37)
-
Plant Model: Rice plants susceptible to sheath blight were used.[2]
-
Compound Application: The compound was applied to the plants prior to or after inoculation with the pathogen (Rhizoctonia solani).
-
Efficacy Assessment: The severity of sheath blight lesions was assessed and compared to control plants.[2]
-
Statistical Analysis: The protective efficacy was calculated based on the reduction in disease severity.
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of substituted biphenyl compounds stem from their ability to modulate specific biological pathways.
References
- 1. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide. The following disposal procedures are based on the chemical's structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a cyano group. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations. The information provided here is for guidance purposes only.
I. Immediate Safety and Handling Precautions
Prior to handling for disposal, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully collect the material using an absorbent pad or other suitable material. The collected waste and cleaning materials should be treated as hazardous waste.
II. Waste Characterization and Segregation
Due to its chemical structure, this compound should be treated as hazardous waste. The key functional groups dictating its disposal route are:
-
Chlorinated Organic Compound: Halogenated organic compounds are typically subject to specific disposal regulations and should not be mixed with non-halogenated waste.[1][2]
-
Sulfonamide Group: While not as acutely hazardous as other functional groups, it contributes to the overall chemical properties and should be disposed of as chemical waste.
-
Cyano Group (-CN): The presence of the N-cyanosulfamoyl group suggests that under certain conditions (e.g., strong acids), toxic hydrogen cyanide gas could be released. Therefore, this compound must be handled with extreme caution and segregated from acidic waste.[3][4]
Table 1: Waste Segregation Guidelines
| Waste Stream | Description | Container Type | Labeling |
| Solid Waste | Unused or expired 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide, contaminated lab materials (e.g., weighing paper, gloves). | Labeled, sealed, and compatible container (e.g., high-density polyethylene). | "Hazardous Waste," "Chlorinated Organic Solid," and the full chemical name. |
| Liquid Waste | Solutions containing the compound. | Labeled, sealed, and compatible solvent-resistant container. | "Hazardous Waste," "Chlorinated Organic Liquid," the solvent system, and the chemical name with estimated concentration. |
| Aqueous Waste | Any aqueous solutions from rinsing or extraction procedures that may contain trace amounts of the compound. | Labeled, sealed, and compatible container. | "Hazardous Aqueous Waste," and a description of the contents. |
III. Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[5][6] High-temperature incineration is necessary to ensure the complete destruction of the chlorinated aromatic components, preventing the formation of toxic byproducts.[5]
Experimental Protocol: Small-Scale Decontamination of Cyanide-Containing Waste (for trace amounts in aqueous solutions, to be performed only by trained personnel and with EHS approval):
This procedure is for the detoxification of trace amounts of cyanide that may be present in aqueous waste streams. This should not be attempted on the pure compound or concentrated solutions.
-
Preparation: Work in a certified chemical fume hood. Prepare a fresh solution of sodium hypochlorite (bleach) in excess. The pH of the cyanide-containing aqueous waste should be adjusted to >10 with sodium hydroxide to prevent the formation of hydrogen cyanide gas.[3]
-
Oxidation: Slowly add the sodium hypochlorite solution to the stirring alkaline aqueous waste. The cyanide will be oxidized to the less toxic cyanate.
-
Testing for Completion: Use cyanide test strips to ensure the complete destruction of cyanide.
-
Final Disposal: Once the absence of cyanide is confirmed, the resulting solution should still be collected as hazardous aqueous waste, as it will contain chlorinated byproducts and other components of the original compound.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide.
References
Safeguarding Researchers: A Guide to Handling 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide
Essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel benzamide compound, 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide. This guide provides a procedural framework for safe operational and disposal plans.
Due to the specific nature of this research chemical, a dedicated Safety Data Sheet (SDS) is not publicly available. Therefore, the following recommendations are based on best practices for handling potent, potentially hazardous research compounds with similar structural motifs. All personnel must adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves (double gloving recommended) | Fully buttoned lab coat | NIOSH-approved N95 or higher-rated respirator if not handled in a certified chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Not required if performed in a certified chemical fume hood |
| Compound Administration (in vitro/in vivo) | Chemical splash goggles | Nitrile or neoprene gloves | Disposable gown | Not required if performed in a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not required if handling sealed waste containers |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from receiving the material to its final disposal.
Detailed Protocols
Handling and Storage:
Upon receipt, immediately inspect the container for any signs of damage. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, ideally between 2-8°C and protected from light.[1] Avoid inhalation of any dust or aerosols by always handling the solid compound within a certified chemical fume hood or a ventilated enclosure.[1]
Spill Management:
In the event of a spill, evacuate the immediate area and prevent the spread of the material. For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. Ventilate the area and decontaminate all surfaces with an appropriate cleaning agent.
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste. Dispose of all waste in clearly labeled, sealed containers. Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[2] Do not discharge any waste into drains or the environment.
Health and Safety Information
While specific toxicological data for this compound is unavailable, it should be handled as a potentially hazardous substance. Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[3] Always wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in areas where the compound is handled.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
